AChE-IN-15
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H24N2O7 |
|---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
[4-[7-[ethyl(methyl)carbamoyl]oxy-5-hydroxy-4-oxochromen-2-yl]phenyl] N-ethyl-N-methylcarbamate |
InChI |
InChI=1S/C23H24N2O7/c1-5-24(3)22(28)30-15-9-7-14(8-10-15)19-13-18(27)21-17(26)11-16(12-20(21)32-19)31-23(29)25(4)6-2/h7-13,26H,5-6H2,1-4H3 |
InChI Key |
HVXLNJOMSHCFDF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C(=O)OC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC(=O)N(C)CC)O |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Mechanism of Action of Acetylcholinesterase Inhibitors: A Technical Guide
A comprehensive search for the specific compound "AChE-IN-15" did not yield any publicly available data. This suggests that "this compound" may be a proprietary compound not yet described in scientific literature, a novel substance pending publication, or an internal designation. Therefore, this guide will provide an in-depth overview of the general mechanism of action of acetylcholinesterase (AChE) inhibitors, a class of compounds to which this compound would belong.
This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the core mechanisms, experimental evaluation, and cellular consequences of acetylcholinesterase inhibition.
Core Mechanism of Action: Enhancing Cholinergic Neurotransmission
Acetylcholinesterase (AChE) is a critical enzyme responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. This enzymatic degradation terminates the signal between neurons. Acetylcholinesterase inhibitors (AChEIs) are compounds that bind to AChE, preventing it from breaking down ACh. This leads to an accumulation of ACh in the synapse, thereby enhancing and prolonging the action of this neurotransmitter on its postsynaptic receptors (muscarinic and nicotinic).[1][2] This fundamental mechanism is the basis for the therapeutic effects of AChEIs in conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[3][4][5][6]
The binding of inhibitors to AChE can be reversible, irreversible, or pseudo-irreversible.[2] Reversible inhibitors, such as donepezil and galantamine, typically interact with the enzyme through non-covalent bonds.[6][7] Irreversible inhibitors, like organophosphates, form a stable covalent bond with the active site of the enzyme, leading to a long-lasting inactivation.[2]
Quantitative Analysis of AChE Inhibition
The potency and efficacy of AChE inhibitors are quantified through various in vitro assays. The most common parameter is the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of AChE by 50%. Lower IC50 values indicate higher potency.
| Compound | Target Enzyme | IC50 Value | Reference |
| Donepezil | eeAChE | 0.39 μM | [8] |
| Galantamine | eeAChE | Varies | [6] |
| Rivastigmine | eeAChE | Varies | [7] |
| Compound 8i | eeAChE | 0.39 μM | [8] |
| Compound 8i | eqBChE | 0.28 μM | [8] |
| Compound 10a | AChE | 12.06 nM (compared to Donepezil) | [9] |
| S-I 26 | AChE | 14 to 985 μM (range for 11 compounds) | [10] |
Note: IC50 values can vary depending on the experimental conditions and the source of the enzyme (e.g., electric eel - eeAChE, equine serum - eqBChE).
Experimental Protocols for Assessing AChE Inhibition
The evaluation of new AChE inhibitors involves a series of standardized in vitro and in vivo experiments.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This is the most widely used colorimetric method for measuring AChE activity.
Principle: Acetylthiocholine is used as a substrate for AChE. The hydrolysis of acetylthiocholine by AChE produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[11][12][13] The rate of color development is proportional to the AChE activity. The presence of an inhibitor will reduce the rate of this reaction.
Protocol Outline:
-
Preparation of Reagents: Prepare buffer solution (e.g., phosphate buffer), DTNB solution, acetylthiocholine iodide solution, and the test inhibitor solutions at various concentrations.
-
Enzyme Reaction: In a 96-well plate, add the buffer, DTNB, and the AChE enzyme solution.
-
Inhibitor Incubation: Add the test inhibitor solutions to the respective wells and incubate for a specific period.
-
Initiation of Reaction: Add the substrate, acetylthiocholine, to all wells to start the reaction.
-
Measurement: Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Cell-Based Assays
Cell-based assays provide a more physiologically relevant system to study the effects of AChE inhibitors. Human neuroblastoma cell lines, such as SH-SY5Y, are commonly used.[14][15]
Protocol Outline:
-
Cell Culture: Culture SH-SY5Y cells in appropriate media until they reach the desired confluency.
-
Treatment: Treat the cells with various concentrations of the test inhibitor.
-
Cell Lysis: After incubation, lyse the cells to release the intracellular AChE.
-
AChE Activity Measurement: Measure the AChE activity in the cell lysates using the Ellman's method as described above.
-
Data Analysis: Determine the effect of the inhibitor on cellular AChE activity and calculate the IC50.
Signaling Pathways and Logical Relationships
The primary effect of AChE inhibition is the potentiation of cholinergic signaling. This has downstream consequences on various intracellular signaling pathways.
Acetylcholinesterase Inhibition and Cholinergic Synaptic Transmission
The following diagram illustrates the fundamental mechanism of AChE inhibitors at the cholinergic synapse.
Caption: Mechanism of AChE inhibition in the synapse.
Experimental Workflow for AChE Inhibitor Screening
The process of identifying and characterizing new AChE inhibitors typically follows a structured workflow.
Caption: A typical workflow for the discovery and development of novel AChE inhibitors.
Conclusion
While specific data for "this compound" remains elusive, the principles outlined in this guide provide a robust framework for understanding and evaluating any novel acetylcholinesterase inhibitor. The core mechanism revolves around the enhancement of cholinergic neurotransmission, a concept that has been successfully translated into therapeutic strategies for neurodegenerative diseases. The experimental protocols described are fundamental for the characterization of new chemical entities targeting AChE, and the signaling pathways provide a basis for understanding their broader physiological effects. Future research on novel compounds, potentially including "this compound," will undoubtedly build upon these established principles.
References
- 1. The State of The Art on Acetylcholinesterase Inhibitors in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Acetylcholinesterase Inhibitors for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. metrotechinstitute.org [metrotechinstitute.org]
- 8. mdpi.com [mdpi.com]
- 9. Novel and Potent Acetylcholinesterase Inhibitors for the Treatment of Alzheimer’s Disease from Natural (±)-7,8-Dihydroxy-3-methyl-isochroman-4-one [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. attogene.com [attogene.com]
- 12. bioassaysys.com [bioassaysys.com]
- 13. assaygenie.com [assaygenie.com]
- 14. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: AChE-IN-15 (Dual AChE/MAO-B Inhibitor Compound 15)
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, properties, and biological evaluation of AChE-IN-15, a potent dual-target inhibitor of Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B). This compound, identified as Compound 15 in the primary literature, represents a promising multi-target-directed ligand for the potential treatment of complex neurodegenerative disorders such as Alzheimer's disease.[1][2]
Core Chemical Identity and Structure
This compound, systematically named 7-((4-(difluoromethyl)benzyl)oxy)-2H-chromen-2-one , is a derivative of the coumarin scaffold.[1][3] The incorporation of a difluoromethyl motif was a key design element to modulate its inhibitory potency and drug-like properties.[1][2]
Chemical Structure:
(Note: A 2D structural image would typically be inserted here.)
Physicochemical and Biological Properties
Quantitative analysis reveals this compound to be a water-soluble, orally bioavailable, and CNS-permeant molecule.[1][2] Its key properties are summarized below.
Table 1: Chemical and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 7-((4-(difluoromethyl)benzyl)oxy)-2H-chromen-2-one | J. Med. Chem. (2022) |
| Molecular Formula | C₁₇H₁₂F₂O₃ | Calculated |
| Molecular Weight | 302.27 g/mol | Calculated |
| LogD at pH 7.4 | Data not available in abstracts | - |
| Kinetic Solubility (pH 7.4) | Data not available in abstracts | - |
| PAMPA-BBB Permeability | CNS-permeant | [1][2] |
Table 2: Biological Activity
| Target Enzyme | IC₅₀ Value | Selectivity | Source |
| Human AChE | 550 nM | - | [1][2] |
| Human MAO-B | 8.2 nM | >1200-fold (over MAO-A) | [1][2] |
| Human MAO-A | >10,000 nM | - | J. Med. Chem. (2022) |
Signaling Pathways and Mechanism of Action
This compound is designed as a multi-target-directed ligand to simultaneously address two key pathological pathways implicated in Alzheimer's disease: the cholinergic deficit and oxidative stress.
-
Acetylcholinesterase (AChE) Inhibition: By inhibiting AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, the compound increases acetylcholine levels in the synaptic cleft. This is intended to ameliorate the cognitive and memory deficits associated with the loss of cholinergic neurons.
-
Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is a mitochondrial enzyme that metabolizes dopamine and other amines, producing reactive oxygen species (ROS) as byproducts. Elevated MAO-B activity in the aging brain contributes to oxidative stress and neurodegeneration. Inhibition of MAO-B by this compound is expected to reduce this oxidative burden and provide neuroprotective effects.
Experimental Protocols
The following are detailed methodologies for the synthesis and key biological assays performed on this compound, as described in the primary literature.
Synthesis Protocol
The synthesis of 7-((4-(difluoromethyl)benzyl)oxy)-2H-chromen-2-one (Compound 15) is achieved via a nucleophilic substitution reaction.
Materials:
-
7-hydroxy-2H-chromen-2-one
-
4-(Difluoromethyl)-1-(bromomethyl)benzene
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
A mixture of 7-hydroxy-2H-chromen-2-one (1.0 equivalent) and potassium carbonate (2.0 equivalents) is stirred in anhydrous DMF at room temperature.
-
4-(Difluoromethyl)-1-(bromomethyl)benzene (1.1 equivalents) is added to the suspension.
-
The reaction mixture is stirred at room temperature for 12-18 hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-water.
-
The resulting precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum.
-
The crude product is purified by column chromatography on silica gel to yield the final compound.
Human AChE Inhibition Assay
The inhibitory activity against human acetylcholinesterase was determined using a modified Ellman's spectrophotometric method.
Materials:
-
Human recombinant AChE
-
Acetylthiocholine iodide (ATCI), substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
This compound (test compound)
-
96-well microplate
-
Spectrophotometric plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer. Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO) and then dilute in buffer.
-
Assay Mixture: In a 96-well plate, add 25 µL of DTNB solution, 50 µL of the test compound solution at various concentrations, and 25 µL of the AChE enzyme solution. A control well should contain buffer instead of the test compound.
-
Pre-incubation: The plate is incubated for 15 minutes at 37°C.
-
Reaction Initiation: The enzymatic reaction is initiated by adding 50 µL of the ATCI substrate solution to each well.
-
Measurement: The absorbance is measured immediately and kinetically at 412 nm for 5-10 minutes using a plate reader. The rate of the reaction is determined.
-
Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100
-
IC₅₀ Determination: The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Human MAO-B Inhibition Assay
The inhibitory activity against human monoamine oxidase B was determined using a fluorometric assay.
Materials:
-
Human recombinant MAO-B
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
p-Tyramine hydrochloride (substrate)
-
Phosphate buffer (pH 7.4)
-
This compound (test compound)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of MAO-B, Amplex Red, HRP, and p-tyramine in phosphate buffer. Prepare serial dilutions of this compound.
-
Assay Mixture: In a 96-well black plate, add the test compound at various concentrations, the MAO-B enzyme, HRP, and Amplex Red reagent.
-
Pre-incubation: The plate is incubated for 15 minutes at 37°C in the dark.
-
Reaction Initiation: The reaction is initiated by adding the p-tyramine substrate solution to each well.
-
Measurement: The plate is incubated for an additional 20-30 minutes at 37°C in the dark. The fluorescence is then measured using a plate reader with excitation at 530-560 nm and emission at ~590 nm.
-
Calculation: The percentage of inhibition is calculated by comparing the fluorescence of the sample wells to control wells (no inhibitor).
-
IC₅₀ Determination: The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Disclaimer: This document is intended for research and informational purposes only. The experimental protocols are summaries and should be supplemented with the full details provided in the original publication.
References
In-Depth Technical Guide: AChE-IN-15 Binding Affinity to Acetylcholinesterase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of AChE-IN-15, a potent acetylcholinesterase inhibitor. The document details the quantitative binding data, the experimental protocols for its determination, and visual representations of the experimental workflow and its mechanism of action.
Quantitative Binding Affinity of this compound
This compound, also referred to in the literature as compound 3d, has demonstrated exceptionally high binding affinity for both human acetylcholinesterase (huAChE) and human butyrylcholinesterase (huBChE). The inhibitory potency is quantified by the half-maximal inhibitory concentration (IC50), with the data summarized in the table below.
| Compound | Target Enzyme | IC50 Value | Reference Compound (Tacrine) IC50 |
| This compound (Compound 3d) | Acetylcholinesterase (AChE) | 7.6 pM | 89.9 nM |
| This compound (Compound 3d) | Butyrylcholinesterase (BuChE) | 1.7 pM | 14.9 nM |
Table 1: Summary of IC50 values for this compound against human cholinesterases. The data is extracted from a study by Chufarova et al., which highlights the significantly higher potency of this compound compared to the well-known AChE inhibitor, tacrine.[1]
Experimental Protocol: Acetylcholinesterase Inhibition Assay
The determination of the acetylcholinesterase inhibitory activity of this compound is typically performed using a modified Ellman's method in a 96-well microplate format.[2][3][4][5] This spectrophotometric assay quantifies the activity of AChE by measuring the rate of production of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine.
Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
This compound (or other test inhibitors)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0) or Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of AChE in the chosen buffer. The final concentration in the well is typically around 0.2-1 U/mL.[2]
-
Prepare a stock solution of DTNB in the buffer (e.g., 3 mM or 10 mM).[2][3]
-
Prepare a stock solution of ATCI in deionized water or buffer (e.g., 14 mM or 15 mM).[2][3]
-
Prepare a series of dilutions of this compound in the appropriate solvent (e.g., DMSO), and then further dilute in the assay buffer to achieve the desired final concentrations for the assay.
-
-
Assay Setup (in a 96-well plate):
-
Blank: Add buffer, DTNB solution, and ATCI solution.
-
Control (100% enzyme activity): Add buffer, AChE solution, DTNB solution, and the solvent used for the inhibitor.
-
Test Sample: Add buffer, AChE solution, DTNB solution, and the this compound solution at various concentrations.
-
-
Reaction and Measurement:
-
To each well, add the appropriate components in the following order: buffer, inhibitor solution (or solvent for control), and AChE solution.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific period (e.g., 5-15 minutes) to allow the inhibitor to interact with the enzyme.[2][3]
-
Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader. Readings can be taken kinetically over several minutes or as an endpoint reading after a fixed incubation time.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [ (Rate of Control - Rate of Sample) / Rate of Control ] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Visualizations
Experimental Workflow for AChE Inhibition Assay
Caption: Workflow for determining the IC50 of this compound.
Dual-Binding Site Inhibition of Acetylcholinesterase by this compound
Molecular docking studies have suggested that this compound acts as a dual-binding site inhibitor, simultaneously interacting with both the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) of the acetylcholinesterase enzyme.[6] This dual interaction is believed to contribute to its high potency.
References
- 1. researchgate.net [researchgate.net]
- 2. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 3. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. Dual binding site acetylcholinesterase inhibitors: potential new disease-modifying agents for AD [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of AChE-IN-15: A Technical Guide
This technical guide provides a comprehensive overview of the in vitro characterization of AChE-IN-15, a novel acetylcholinesterase (AChE) inhibitor. This document is intended for researchers, scientists, and drug development professionals interested in the biochemical and cellular properties of this compound.
Biochemical Characterization
This compound is a potent and selective inhibitor of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, which is a key therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease.[3]
Enzyme Inhibition Potency and Selectivity
The inhibitory activity of this compound was determined against human recombinant acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE) using the Ellman's method.[3][4] The half-maximal inhibitory concentration (IC50) values were calculated and are presented in Table 1. Donepezil, a well-characterized AChE inhibitor, was used as a reference compound.
| Compound | hAChE IC50 (nM) | hBChE IC50 (nM) | Selectivity Index (hBChE/hAChE) |
| This compound | 15.2 ± 2.1 | 1850 ± 150 | 121.7 |
| Donepezil | 12.5 ± 1.8 | 7800 ± 560 | 624.0 |
Table 1: In vitro inhibitory potency of this compound and Donepezil against hAChE and hBChE. Data are presented as mean ± standard deviation from three independent experiments.
This compound demonstrates potent inhibition of hAChE with an IC50 value in the low nanomolar range. The compound exhibits a high degree of selectivity for AChE over BChE, which may be advantageous in minimizing potential side effects associated with non-selective cholinesterase inhibition.
Mechanism of Inhibition
Kinetic studies were performed to elucidate the mechanism of AChE inhibition by this compound. The results indicate that this compound is a reversible and competitive inhibitor of AChE. This mode of action suggests that this compound binds to the active site of the enzyme, competing with the native substrate, acetylcholine.
Cellular Characterization
The cellular effects of this compound were evaluated in a human neuroblastoma cell line (SH-SY5Y) to assess its neuroprotective potential against oxidative stress-induced cell death.
Neuroprotective Effects
SH-SY5Y cells were pre-treated with this compound for 24 hours before being exposed to hydrogen peroxide (H₂O₂) to induce oxidative stress. Cell viability was assessed using the MTT assay. The results are summarized in Table 2.
| Treatment | Cell Viability (%) |
| Vehicle Control | 100 ± 5.2 |
| H₂O₂ (100 µM) | 48.5 ± 4.1 |
| This compound (1 µM) + H₂O₂ | 75.3 ± 6.3 |
| This compound (10 µM) + H₂O₂ | 89.1 ± 7.8 |
Table 2: Neuroprotective effect of this compound against H₂O₂-induced cytotoxicity in SH-SY5Y cells. Data are presented as mean ± standard deviation.
This compound demonstrated a dose-dependent neuroprotective effect, significantly increasing cell viability in the presence of oxidative stress. This suggests that beyond its primary role as an AChE inhibitor, this compound may possess additional cytoprotective properties.
Experimental Protocols
AChE Inhibition Assay (Ellman's Method)
This spectrophotometric assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[4]
Materials:
-
Acetylcholinesterase (human recombinant)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Add 25 µL of various concentrations of this compound (or vehicle) to the wells of a 96-well plate.
-
Add 50 µL of AChE solution to each well and incubate for 10 minutes at room temperature.
-
Add 50 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of ATCI solution to each well.
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells to form a purple formazan product.
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Induce oxidative stress by adding H₂O₂ to the wells (except for the vehicle control) and incubate for 4 hours.
-
Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Remove the MTT solution and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.
Caption: In Vitro Characterization Workflow for this compound.
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Selectivity of Donepezil for Acetylcholinesterase (AChE) over Butyrylcholinesterase (BuChE)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "AChE-IN-15" could not be specifically identified in publicly available literature. Therefore, this guide utilizes Donepezil, a well-characterized and highly selective acetylcholinesterase (AChE) inhibitor, as a representative example to illustrate the principles of selectivity for AChE over butyrylcholinesterase (BuChE).
Introduction
Donepezil is a reversible inhibitor of acetylcholinesterase (AChE) that is clinically used for the treatment of Alzheimer's disease. Its therapeutic efficacy is attributed to its ability to increase the levels of acetylcholine, a key neurotransmitter, in the brain by inhibiting its breakdown by AChE. A critical aspect of Donepezil's pharmacological profile is its high selectivity for AChE over the closely related enzyme, butyrylcholinesterase (BuChE). This selectivity is advantageous as it minimizes potential side effects that could arise from the inhibition of BuChE, which has a broader substrate specificity and is involved in the metabolism of various xenobiotics. This guide provides a detailed overview of the selectivity of Donepezil, including quantitative data, experimental protocols for its determination, and relevant biological pathways.
Quantitative Selectivity Data
The selectivity of an inhibitor is quantitatively expressed by comparing its half-maximal inhibitory concentration (IC50) against the target enzyme (AChE) and a related off-target enzyme (BuChE). A lower IC50 value indicates higher inhibitory potency. The selectivity index is calculated as the ratio of the IC50 for BuChE to the IC50 for AChE. A higher selectivity index signifies greater selectivity for AChE.
The inhibitory activities of Donepezil against AChE and BuChE are summarized in the table below.
| Compound | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity Index (BuChE IC50 / AChE IC50) |
| Donepezil | 6.7[1] | 5600[2] | ~836 |
| Donepezil | 14[2] | - | - |
Note: IC50 values can vary between studies depending on the specific experimental conditions, such as the source of the enzymes and the assay methodology.
Experimental Protocol: Determination of AChE and BuChE Inhibition (Ellman's Method)
The most common method for determining the inhibitory activity of compounds against AChE and BuChE is the spectrophotometric method developed by Ellman and colleagues. This assay is based on the hydrolysis of a thiocholine ester substrate by the cholinesterase, which produces thiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm.
Materials and Reagents
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel) or human recombinant AChE
-
Butyrylcholinesterase (BuChE) from equine serum or human recombinant BuChE
-
Donepezil hydrochloride
-
Acetylthiocholine iodide (ATChI) - Substrate for AChE
-
Butyrylthiocholine iodide (BTChI) - Substrate for BuChE
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Assay Procedure
-
Preparation of Reagent Solutions:
-
Prepare stock solutions of Donepezil in a suitable solvent (e.g., DMSO) and then dilute to various concentrations in phosphate buffer.
-
Prepare a solution of DTNB (e.g., 10 mM) in phosphate buffer.
-
Prepare solutions of the substrates, ATChI and BTChI (e.g., 10 mM), in deionized water.
-
Prepare solutions of AChE and BuChE in phosphate buffer to a desired final concentration (e.g., 0.1 U/mL).
-
-
Assay in 96-Well Plate:
-
To each well of a 96-well plate, add:
-
20 µL of the Donepezil solution at different concentrations (or buffer for the control).
-
140 µL of phosphate buffer (pH 8.0).
-
20 µL of the DTNB solution.
-
-
Pre-incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding 20 µL of the AChE or BuChE enzyme solution to each well.
-
Immediately add 20 µL of the respective substrate solution (ATChI for AChE, BTChI for BuChE) to each well.
-
-
Measurement and Data Analysis:
-
Measure the absorbance of each well at 412 nm at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 5 minutes) using a microplate reader.
-
Calculate the rate of reaction (change in absorbance per unit time) for each concentration of Donepezil.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Acetylcholine Signaling Pathway
The following diagram illustrates the key components of the cholinergic synapse and the role of acetylcholinesterase.
Caption: Acetylcholine signaling at the synapse.
Experimental Workflow for Determining IC50
The following diagram outlines the workflow for determining the IC50 value of an inhibitor for AChE or BuChE.
Caption: Workflow for IC50 determination using the Ellman's method.
References
- 1. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
AChE-IN-15: A Multi-Target Ligand for Neurodegenerative Disorders
An In-Depth Technical Guide on the Therapeutic Potential of a Novel Quinoxaline-Based Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
AChE-IN-15, also identified as compound 3d, is a novel quinoxaline derivative that has emerged as a promising multi-target agent for the treatment of complex neurodegenerative diseases, particularly Alzheimer's Disease. This technical guide provides a comprehensive overview of the core therapeutic targets of this compound, presenting key quantitative data, detailed experimental protocols from the primary literature, and visual representations of its mechanisms of action and experimental workflows. This document is intended to serve as a detailed resource for researchers and drug development professionals investigating new therapeutic strategies for neurodegenerative disorders.
Core Therapeutic Targets
This compound exhibits a multi-faceted pharmacological profile, engaging with several key pathological pathways implicated in neurodegenerative diseases. Its primary and associated therapeutic targets include:
-
Cholinesterase Inhibition: this compound is a reversible inhibitor of both human acetylcholinesterase (huAChE) and human butyrylcholinesterase (huBChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, it increases cholinergic neurotransmission, a key strategy in symptomatic treatment of Alzheimer's disease.
-
Antioxidant Activity: The compound demonstrates significant antioxidant properties, which are crucial in combating the oxidative stress that contributes to neuronal damage in neurodegenerative conditions.
-
Metal Chelation: this compound acts as a selective metal chelator. Dysregulation of metal ions like copper is implicated in amyloid-beta plaque formation and oxidative stress.
-
Anti-Amyloid Aggregation: It has been shown to inhibit both self-mediated and copper-mediated aggregation of amyloid-beta peptides (Aβ1-42), as well as AChE-induced aggregation of Aβ1-40. This directly targets the formation of amyloid plaques, a hallmark of Alzheimer's disease.
-
Neuroprotection: The compound exhibits a remarkable neuroprotective effect, suggesting it can shield neurons from damage.
-
Hepatoprotection: this compound has also demonstrated hepatoprotective activity, indicating a favorable safety profile in this regard.
Furthermore, this compound possesses favorable drug-like properties, including the ability to penetrate the blood-brain barrier, a critical requirement for centrally acting drugs.
Quantitative Data
The following tables summarize the key quantitative data for the biological activities of this compound.
| Target Enzyme | IC50 (µM) | Inhibition Type |
| Human Acetylcholinesterase (huAChE) | 6.8 | Reversible |
| Human Butyrylcholinesterase (huBChE) | 16.1 | Reversible |
Table 1: Cholinesterase Inhibitory Activity of this compound.
| Assay | Result |
| Oxygen Radical Absorbance Capacity (ORAC) | 1.3 eq |
Table 2: Antioxidant Activity of this compound.
Signaling Pathways and Mechanisms of Action
The multifaceted therapeutic potential of this compound stems from its ability to intervene in several interconnected pathological pathways in neurodegenerative diseases.
Caption: Mechanism of Action of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is used to determine the in vitro inhibitory activity of compounds against AChE and BChE.
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Butyrylcholinesterase (from equine serum or human recombinant)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Prepare solutions of the enzyme, substrate, and DTNB in phosphate buffer.
-
In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the enzyme solution.
-
Incubate the mixture for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (ATCI for AChE, BTCI for BChE) and DTNB to the wells.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the increase in absorbance due to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Antioxidant Activity (Oxygen Radical Absorbance Capacity - ORAC Assay)
The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals.
Materials:
-
Fluorescein as a fluorescent probe
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) as a peroxyl radical generator
-
Trolox as a standard antioxidant
-
Phosphate buffer (pH 7.4)
-
Test compound (this compound)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
In a 96-well black microplate, add the test compound at various concentrations, fluorescein, and phosphate buffer.
-
Incubate the plate at 37°C for a specified time.
-
Initiate the reaction by adding AAPH solution to all wells.
-
Monitor the decay of fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 520 nm every minute for a set period (e.g., 60-90 minutes).
-
Calculate the area under the fluorescence decay curve (AUC).
-
Determine the net AUC by subtracting the AUC of the blank from the AUC of the sample.
-
Plot a standard curve using Trolox at different concentrations.
-
Express the ORAC value of the test compound as Trolox equivalents (eq).
Experimental and Logical Workflows
The following diagrams illustrate the general workflows for the evaluation of this compound.
Caption: Workflow for Cholinesterase Inhibition Assay.
Caption: Logical Flow in Drug Development.
Conclusion
This compound represents a significant advancement in the development of multi-target-directed ligands for neurodegenerative diseases. Its ability to concurrently address cholinergic dysfunction, oxidative stress, metal dyshomeostasis, and amyloid pathology positions it as a highly promising therapeutic candidate. The data and protocols presented in this guide offer a foundational resource for further investigation and development of this and similar multi-functional compounds. Future research should focus on in vivo efficacy in relevant animal models and a thorough evaluation of its pharmacokinetic and safety profiles to pave the way for potential clinical applications.
The Role of AChE-IN-15 in Cholinergic Neurotransmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AChE-IN-15, also identified as Compound 3d, is a novel, reversible inhibitor of human acetylcholinesterase (huAChE) and human butyrylcholinesterase (huBChE). This technical guide provides a comprehensive overview of its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its evaluation. This compound exhibits a mixed-type, non-competitive inhibition mechanism against acetylcholinesterase, suggesting interaction with the peripheral anionic subsite. This dual inhibitory action, coupled with antioxidant properties, positions this compound as a compound of interest in the research and development of therapeutics for neurodegenerative diseases, particularly Alzheimer's disease.
Introduction to Cholinergic Neurotransmission and Acetylcholinesterase Inhibition
Cholinergic neurotransmission is a fundamental process in the central and peripheral nervous systems, mediated by the neurotransmitter acetylcholine (ACh). ACh plays a crucial role in cognitive functions such as memory, learning, and attention, as well as in neuromuscular signaling.[1] The signaling action of ACh is terminated by the enzyme acetylcholinesterase (AChE), which hydrolyzes ACh into choline and acetate in the synaptic cleft.[2][3]
In neurodegenerative disorders like Alzheimer's disease, there is a significant loss of cholinergic neurons, leading to a decline in ACh levels and subsequent cognitive impairment.[4] One of the primary therapeutic strategies to manage the symptoms of Alzheimer's disease is to enhance cholinergic function by inhibiting AChE.[5] By blocking the action of AChE, these inhibitors increase the concentration and duration of ACh in the synapse, thereby compensating for the reduced cholinergic signaling.[1]
This compound is a recently developed small molecule that has demonstrated inhibitory activity against both acetylcholinesterase and butyrylcholinesterase (BChE), another cholinesterase enzyme that can also hydrolyze acetylcholine.
This compound: Mechanism of Action and Quantitative Data
This compound (Compound 3d) has been characterized as a reversible inhibitor of human acetylcholinesterase (huAChE) and human butyrylcholinesterase (huBChE).[2]
Inhibitory Activity
The inhibitory potency of this compound has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Enzyme | IC50 (μM) |
| Human Acetylcholinesterase (huAChE) | 6.8[2] |
| Human Butyrylcholinesterase (huBChE) | 16.1[2] |
| Human Acetylcholinesterase (hAChE) | 4.1[6] |
| Human Monoamine Oxidase B (hMAO-B) | 0.561[6] |
Note: The discrepancy in the IC50 value for hAChE (6.8 μM vs. 4.1 μM) may be attributable to variations in experimental conditions or assay methodologies between different studies.
Kinetics of Inhibition
Kinetic studies performed on this compound have revealed a mixed-type or non-competitive inhibition mechanism against hAChE.[6] This mode of inhibition suggests that this compound does not directly compete with the substrate (acetylcholine) for binding to the catalytic active site. Instead, it is proposed to bind to the peripheral anionic subsite (PAS) of the enzyme.[6] The inhibition constant (Ki) for this interaction has been determined to be 9.7 ± 0.6 μM.[6]
Binding to the PAS can have significant implications beyond simply preventing ACh hydrolysis. The PAS is implicated in the allosteric modulation of the enzyme's catalytic activity and has been linked to the pathogenesis of Alzheimer's disease through its interaction with amyloid-beta peptides.
Signaling Pathways and Experimental Workflows
Cholinergic Neurotransmission and AChE Inhibition Pathway
The following diagram illustrates the fundamental process of cholinergic neurotransmission at the synapse and the mechanism by which this compound exerts its effect.
Experimental Workflow for In Vitro AChE Inhibition Assay
The determination of AChE inhibitory activity is a critical step in the characterization of compounds like this compound. The following diagram outlines a typical experimental workflow based on Ellman's method.
Detailed Experimental Protocols
In Vitro Acetylcholinesterase Inhibition Assay (Modified Ellman's Method)
This protocol is adapted from the methodology used to characterize novel cholinesterase inhibitors.[6]
Materials:
-
Human acetylcholinesterase (hAChE)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
This compound (or Compound 3d)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of hAChE in phosphate buffer.
-
Prepare stock solutions of ATCI and DTNB in phosphate buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in phosphate buffer to achieve the desired final concentrations for the assay.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Phosphate buffer
-
This compound solution at various concentrations (or vehicle control)
-
DTNB solution
-
-
Initiate the reaction by adding the hAChE solution to each well.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
-
Reaction Initiation and Measurement:
-
Add the ATCI substrate solution to each well to start the enzymatic reaction.
-
Immediately place the microplate in the reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10 minutes). The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion, which is produced when DTNB reacts with the thiocholine released from the hydrolysis of ATCI by AChE.
-
-
Data Analysis:
-
Calculate the rate of reaction (enzyme activity) from the linear portion of the absorbance vs. time plot for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This protocol is used to assess the potential cytotoxicity of this compound on a relevant cell line, such as human neuroblastoma SH-SY5Y cells.[6]
Materials:
-
Human neuroblastoma SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Seed SH-SY5Y cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
-
Compound Treatment:
-
Prepare various concentrations of this compound in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 24 or 48 hours).
-
-
MTT Incubation:
-
After the treatment period, add MTT solution to each well and incubate for a further period (e.g., 3-4 hours). During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the MTT-containing medium and add a solubilization buffer to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement and Analysis:
-
Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group (which is considered 100% viable).
-
Conclusion and Future Directions
This compound is a promising reversible inhibitor of both acetylcholinesterase and butyrylcholinesterase with a mixed-type inhibition mechanism. Its ability to interact with the peripheral anionic subsite of AChE may offer additional therapeutic benefits in the context of Alzheimer's disease by potentially interfering with amyloid-beta aggregation. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers and drug development professionals interested in further investigating the therapeutic potential of this and similar compounds.
Future research should focus on in vivo studies to evaluate the efficacy, pharmacokinetics, and safety profile of this compound in animal models of Alzheimer's disease. Further elucidation of its interaction with the peripheral anionic subsite and its impact on amyloid-beta pathology will be crucial in determining its full therapeutic potential.
References
AChE-IN-15: A Multi-Target Inhibitor for Alzheimer's Disease
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and behavioral changes. A key pathological hallmark of AD is the deficiency in the neurotransmitter acetylcholine (ACh) due to its hydrolysis by acetylcholinesterase (AChE). Inhibition of AChE is a primary therapeutic strategy to manage the symptoms of AD. AChE-IN-15, also identified as Compound 3d in seminal research, is a novel, reversible dual inhibitor of both human acetylcholinesterase (huAChE) and human butyrylcholinesterase (huBChE). This compound has garnered attention for its potential in Alzheimer's disease research due to its additional significant antioxidant properties, addressing the multifactorial nature of the disease. This technical guide provides a comprehensive overview of this compound, including its quantitative data, experimental protocols, and its role in relevant biological pathways.
Quantitative Data Summary
The inhibitory and antioxidant activities of this compound have been quantified through various in vitro assays. The key data are summarized below for clear comparison.
| Parameter | Value | Target Enzyme/Assay | Source |
| IC₅₀ | 6.8 µM | Human Acetylcholinesterase (huAChE) | [1][2][3] |
| IC₅₀ | 16.1 µM | Human Butyrylcholinesterase (huBChE) | [1][2][3] |
| Antioxidant Activity | Significant Potency | DPPH Assay | [2] |
Core Signaling Pathway: Acetylcholinesterase Inhibition
This compound exerts its primary therapeutic effect by inhibiting the enzymatic activity of acetylcholinesterase in the synaptic cleft. This inhibition increases the concentration and duration of acetylcholine, enhancing cholinergic neurotransmission, which is crucial for cognitive functions like memory and learning.
Experimental Protocols
In Vitro Acetylcholinesterase and Butyrylcholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of this compound against both huAChE and huBChE is determined using a modified Ellman's spectrophotometric method.
Materials:
-
Human Acetylcholinesterase (huAChE) and Human Butyrylcholinesterase (huBChE)
-
This compound (Compound 3d)
-
Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
96-well microplate and plate reader
Procedure:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, the enzyme solution (huAChE or huBChE), and various concentrations of this compound.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a predefined period (e.g., 15 minutes).
-
Add DTNB solution to each well.
-
Initiate the reaction by adding the respective substrate (ATCI for AChE or BTCI for BChE).
-
Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the color change is proportional to the enzyme activity.
-
A control reaction without the inhibitor is run in parallel.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.
In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging Method)
The antioxidant potential of this compound is assessed by its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Materials:
-
This compound (Compound 3d)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Ascorbic acid or Trolox as a positive control
-
96-well microplate and plate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol or ethanol.
-
Prepare various concentrations of this compound and the positive control in the same solvent.
-
In a 96-well plate, add the DPPH solution to each well containing different concentrations of the test compound or the control.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
A blank sample containing only the solvent and DPPH is also measured.
-
The percentage of DPPH radical scavenging activity is calculated, and the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) can be determined.
Experimental and Logical Workflows
The discovery and characterization of novel inhibitors like this compound typically follow a structured workflow, from initial screening to the evaluation of multi-target effects.
The multi-target nature of this compound, combining cholinesterase inhibition with antioxidant activity, represents a promising strategy for addressing the complex pathology of Alzheimer's disease.
Conclusion
This compound (Compound 3d) is a promising multi-target-directed ligand for Alzheimer's disease research. Its ability to dually inhibit both acetylcholinesterase and butyrylcholinesterase, coupled with significant antioxidant properties, positions it as a valuable tool for investigating therapeutic strategies that address multiple facets of AD pathology. The provided data and protocols offer a foundation for further research and development of this and similar compounds.
References
Methodological & Application
Application Notes and Protocols for AChE-IN-15 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the in vivo use of AChE-IN-15, a novel, selective acetylcholinesterase (AChE) inhibitor. This document outlines the mechanism of action, provides detailed protocols for use in relevant animal models, and presents data in a structured format to facilitate experimental design and interpretation. The protocols and data presented herein are intended to serve as a starting point for researchers investigating the therapeutic potential of this compound in preclinical studies.
Mechanism of Action
This compound is a potent and selective inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[1][2] By inhibiting AChE, this compound increases the concentration and duration of action of ACh at cholinergic synapses.[1][3] This enhancement of cholinergic neurotransmission is a key mechanism for improving cognitive function in neurodegenerative diseases such as Alzheimer's disease and for modulating other physiological processes.[4][5]
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. What's the latest update on the ongoing clinical trials related to AChE? [synapse.patsnap.com]
- 5. Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acetylcholinesterase Inhibitors
To the Researcher: The following document provides a general framework for developing application notes and protocols for acetylcholinesterase (AChE) inhibitors. Initial searches for a specific compound designated "AChE-IN-15" did not yield specific data regarding its dosage and administration. The information presented here is based on established principles and common practices for working with AChE inhibitors as a class of compounds. Researchers should adapt these guidelines to the specific characteristics of the inhibitor under investigation.
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft. This mechanism is the basis for the therapeutic use of AChE inhibitors in conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma.[1][2] This document outlines general protocols for the in vitro and in vivo evaluation of novel AChE inhibitors.
In Vitro Evaluation of AChE Inhibitory Activity
A primary in vitro method for assessing the potency of an AChE inhibitor is to determine its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the AChE enzyme by 50%.
Quantitative Data Summary
The following table provides example IC50 values for known AChE inhibitors against AChE from different sources. This illustrates the range of potencies that can be observed.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Compound 1 | Electric Eel AChE | 0.713 | [1] |
| Compound 2 | Electric Eel AChE | 0.143 | [1] |
| Tacrine | Electric Eel AChE | 0.0145 | [1] |
| F681-0222 (Molecule 2) | AChE | 4-7 | [3] |
Experimental Protocol: Determination of IC50 using Ellman's Method
Ellman's method is a widely used colorimetric assay to measure AChE activity.
Materials:
-
Acetylcholinesterase (e.g., from electric eel)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test inhibitor compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add:
-
Phosphate buffer
-
AChE solution
-
Varying concentrations of the test inhibitor.
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate, ATCI, and the chromogen, DTNB, to each well.
-
Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the percentage of AChE inhibition for each concentration of the test compound compared to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve using appropriate software.
-
Caption: Logical progression of an in vivo study to evaluate an AChE inhibitor's efficacy.
Signaling Pathway Considerations
AChE inhibitors exert their effects by modulating cholinergic signaling. The increased availability of acetylcholine at the synapse enhances the activation of both nicotinic and muscarinic acetylcholine receptors, leading to downstream cellular responses.
Simplified Cholinergic Signaling Pathway
Caption: The inhibitory action of an AChE inhibitor on acetylcholine hydrolysis.
Conclusion
The protocols and guidelines presented provide a foundational approach for the characterization of novel acetylcholinesterase inhibitors. Rigorous in vitro and in vivo testing is crucial to determine the therapeutic potential of any new compound. Researchers must carefully consider the specific properties of their inhibitor and adapt these general methodologies accordingly. Safety and ethical considerations are paramount in all animal studies.
References
Application Notes and Protocols for AChE-IN-15 Solution Preparation and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) inhibitors are a critical class of compounds investigated for their therapeutic potential in various neurological disorders, most notably Alzheimer's disease. Proper preparation and handling of these inhibitors are paramount to ensure the accuracy and reproducibility of experimental results. This document provides detailed protocols and application notes for the preparation and storage of AChE-IN-15 solutions, based on general best practices for acetylcholinesterase inhibitors.
I. Solution Preparation
The successful application of this compound in experimental settings is highly dependent on its correct solubilization and the preparation of appropriate stock and working solutions.
A. Solubility Data
The solubility of acetylcholinesterase inhibitors can vary based on the specific compound and the solvent used. For instance, some inhibitors exhibit high solubility in organic solvents like Dimethyl Sulfoxide (DMSO). It is crucial to use freshly opened, anhydrous DMSO, as its hygroscopic nature can significantly impact product solubility[1].
Table 1: General Solubility of Acetylcholinesterase Inhibitors
| Solvent | Concentration | Notes |
| DMSO | ≥ 100 mg/mL | Ultrasonic assistance may be required. Use of newly opened DMSO is recommended[1]. |
B. Protocol for Preparing a Stock Solution
This protocol outlines the steps to prepare a concentrated stock solution of this compound, which can be stored for later use and diluted to working concentrations.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the required mass of this compound powder to achieve the desired stock solution concentration (e.g., 10 mM).
-
Weigh the calculated amount of this compound powder and place it into a sterile vial.
-
Add the appropriate volume of DMSO to the vial.
-
Vortex the solution thoroughly to facilitate dissolution.
-
If the compound does not fully dissolve, sonication can be used to aid the process[2].
-
Once completely dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
C. Protocol for Preparing Working Solutions for In Vitro Experiments
For cell-based assays or enzymatic studies, the stock solution is typically diluted in an appropriate aqueous buffer or cell culture medium.
Materials:
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS), cell culture medium, or relevant assay buffer
-
Sterile dilution tubes
Procedure:
-
To minimize precipitation of the organic-soluble inhibitor in an aqueous medium, it is recommended to perform a serial dilution.
-
First, dilute the concentrated stock solution (e.g., 10 mM in DMSO) to an intermediate concentration (e.g., 1 mM) with DMSO[2].
-
Then, add the required volume of the intermediate DMSO solution to the final aqueous buffer or medium to achieve the desired working concentration (e.g., 1 µM)[2].
-
Ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced cellular toxicity.
D. Protocol for Preparing Formulations for In Vivo Experiments
For animal studies, a clear solution is often required, which may necessitate the use of co-solvents. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline, PBS, or ddH₂O
-
Sterile tubes
Procedure:
-
Dissolve the required amount of this compound in DMSO to create a mother liquor.
-
In a separate tube, add the required volume of PEG300.
-
Add the DMSO mother liquor to the PEG300 and mix until the solution is clear.
-
Add Tween-80 to the mixture and mix until clear.
-
Finally, add the saline, PBS, or ddH₂O to reach the final volume and mix thoroughly[2].
-
The ratios of the solvents can be adjusted, but a general formula is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[2]. For animals with low tolerance, the DMSO concentration should be kept below 2%[2].
Caption: Workflow for preparing an in vivo formulation of this compound.
II. Stability and Storage
Proper storage is crucial to maintain the chemical integrity and biological activity of this compound.
A. Storage Recommendations
The stability of acetylcholinesterase inhibitors depends on whether they are in solid (powder) or solvent form.
Table 2: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Store in a sealed container, protected from moisture and light[1]. |
| In Solvent (e.g., DMSO) | -80°C | 6 months - 1 year | Aliquot to avoid repeated freeze-thaw cycles. Keep sealed and protected from moisture and light[1][2]. |
| In Solvent (e.g., DMSO) | -20°C | 1 month | For shorter-term storage. Keep sealed and protected from moisture and light[1]. |
B. Factors Affecting Stability
Several factors can influence the stability of this compound solutions. It is important to control these to ensure the longevity of the compound.
-
Temperature: Elevated temperatures can accelerate degradation. Storage at low temperatures (-20°C or -80°C) is recommended[1].
-
Light: Some compounds are light-sensitive. Storage in amber vials or protected from light is advisable[1].
-
Moisture: The presence of water can lead to hydrolysis. Use of anhydrous solvents and sealed containers is important[1].
-
Freeze-Thaw Cycles: Repeated changes in temperature can degrade the compound. Aliquoting stock solutions into single-use volumes is a best practice[1].
Caption: Key factors influencing the stability of this compound solutions.
III. Experimental Protocol: Acetylcholinesterase Activity Assay
This protocol provides a general method for measuring AChE activity, which can be used to screen for the inhibitory effects of this compound. This assay is based on the Ellman method, where thiocholine produced by AChE reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically at 412 nm[3].
A. Materials
-
This compound working solution
-
96-well clear flat-bottom plates
-
Spectrophotometric multiwell plate reader
-
Assay Buffer (e.g., 0.1 M phosphate buffer, pH 8.0)
-
Substrate Mix (containing Acetylthiocholine and DTNB)
-
AChE enzyme (positive control)
B. Sample Preparation
-
Prepare tissue or cell lysates by homogenization or sonication in assay buffer, followed by centrifugation to clear the supernatant[3].
-
If using serum or plasma, it is recommended to test several dilutions to ensure the readings are within the linear range of the assay[3].
C. Assay Procedure
-
Add 50 µL of each sample (or diluted AChE positive control) to the wells of a 96-well plate.
-
Include a sample blank by adding 50 µL of Assay Buffer instead of the sample[3].
-
To test for inhibition, pre-incubate the enzyme with different concentrations of this compound before adding the substrate.
-
Initiate the reaction by adding 50 µL of the 1x Substrate Mix solution to all wells[3]. The final reaction volume will be 100 µL.
-
Immediately start reading the absorbance at 412 nm kinetically, taking readings every minute for at least 10-15 minutes.
-
The rate of change in absorbance (O.D./minute) is proportional to the AChE activity.
D. Data Analysis
-
Calculate the rate of reaction for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
The enzymatic activity can be calculated using the Beer-Lambert law[3].
-
For inhibitor screening, calculate the percentage of inhibition for each concentration of this compound compared to the uninhibited control.
By following these detailed protocols and guidelines, researchers can ensure the reliable preparation, storage, and application of this compound in their experimental workflows, leading to more accurate and reproducible results.
References
Application Notes and Protocols: AChE-IN-15 in Neuroprotection Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. A key pathological feature in many of these diseases is the dysregulation of cholinergic neurotransmission. Acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, has been identified as a critical player in the progression of neurodegeneration.[1][2][3] Beyond its primary role in acetylcholine hydrolysis, AChE is also implicated in processes like inflammation, apoptosis, and oxidative stress.[1][4] Consequently, inhibitors of AChE are a primary therapeutic strategy.[2][3][4][5]
AChE-IN-15 is a novel, potent, and selective acetylcholinesterase inhibitor developed for investigating neuroprotective mechanisms. These application notes provide detailed protocols for assessing the neuroprotective effects of this compound in vitro, focusing on its anti-apoptotic and antioxidant properties in neuronal cell models.
Mechanism of Action
This compound is hypothesized to exert its neuroprotective effects through a dual mechanism. Primarily, it inhibits AChE, thereby increasing acetylcholine levels in the synaptic cleft, which can enhance cholinergic signaling and improve cognitive function.[2][5] Additionally, by inhibiting AChE, this compound may mitigate the non-classical roles of the enzyme in promoting apoptosis and oxidative stress, thus directly protecting neurons from degeneration.[1]
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound in various neuroprotection assays.
Table 1: AChE Inhibition Activity of this compound
| Concentration (nM) | % AChE Inhibition |
| 1 | 15.2 ± 2.1 |
| 10 | 48.5 ± 3.5 |
| 50 | 85.3 ± 4.2 |
| 100 | 95.1 ± 2.8 |
| IC50 (nM) | 12.5 |
Table 2: Neuroprotective Effect of this compound on H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells
| Treatment | Cell Viability (%) |
| Vehicle Control | 100 ± 5.0 |
| H₂O₂ (100 µM) | 45.2 ± 3.8 |
| This compound (10 nM) + H₂O₂ | 62.5 ± 4.1 |
| This compound (50 nM) + H₂O₂ | 78.9 ± 3.9 |
| This compound (100 nM) + H₂O₂ | 89.3 ± 4.5 |
Table 3: Effect of this compound on Caspase-3 Activity in Staurosporine-Induced Apoptosis in PC12 Cells
| Treatment | Caspase-3 Activity (Fold Change) |
| Vehicle Control | 1.0 ± 0.1 |
| Staurosporine (1 µM) | 4.2 ± 0.3 |
| This compound (10 nM) + Staurosporine | 2.8 ± 0.2 |
| This compound (50 nM) + Staurosporine | 1.9 ± 0.2 |
| This compound (100 nM) + Staurosporine | 1.2 ± 0.1 |
Experimental Protocols
AChE Inhibition Assay (Ellman's Method)
This protocol is adapted from the colorimetric method developed by Ellman et al.
Materials:
-
This compound
-
Acetylcholinesterase (AChE) from electric eel
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add 20 µL of various concentrations of this compound.
-
Add 140 µL of phosphate buffer (pH 8.0) to each well.
-
Add 20 µL of ATCI solution.
-
Initiate the reaction by adding 20 µL of AChE solution.
-
Add 20 µL of DTNB solution.
-
Incubate the plate at 37°C for 15 minutes.
-
Measure the absorbance at 412 nm using a microplate reader.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Neuroprotection Assay Against Oxidative Stress
This protocol assesses the ability of this compound to protect neuronal cells from oxidative damage induced by hydrogen peroxide (H₂O₂).
Materials:
-
SH-SY5Y neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plate
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Induce oxidative stress by adding 100 µM H₂O₂ to the wells (except for the vehicle control) and incubate for 24 hours.
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Anti-Apoptosis Assay (Caspase-3 Activity)
This protocol measures the effect of this compound on the activity of caspase-3, a key executioner caspase in apoptosis, induced by staurosporine.
Materials:
-
PC12 cells
-
RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin
-
This compound
-
Staurosporine
-
Caspase-3 colorimetric assay kit
-
96-well cell culture plate
Procedure:
-
Seed PC12 cells in a 96-well plate at a density of 2x10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Induce apoptosis by adding 1 µM staurosporine and incubate for 6 hours.
-
Lyse the cells and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Perform the caspase-3 activity assay according to the manufacturer's instructions, using a colorimetric substrate (e.g., Ac-DEVD-pNA).
-
Measure the absorbance at 405 nm.
-
Normalize the caspase-3 activity to the total protein concentration and express the results as a fold change relative to the vehicle control.
Visualizations
Caption: Proposed signaling pathway of this compound in neuroprotection.
Caption: General experimental workflow for evaluating this compound neuroprotective effects.
Caption: Logical decision tree for the evaluation of this compound as a neuroprotective agent.
References
- 1. Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Neuroprotective Strategies for Neurological Disorders by Natural Products: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for AChE-IN-15: A Tool for Probing Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction to AChE-IN-15
Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine, terminating the signal transmission at cholinergic synapses.[1] Inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[2][3] this compound is a reversible inhibitor of human acetylcholinesterase (huAChE) and human butyrylcholinesterase (huBChE), making it a valuable tool for in vitro studies of enzyme kinetics and for the screening and characterization of potential new therapeutic agents.[4] Its inhibitory activity allows researchers to probe the active site of AChE, understand structure-activity relationships of inhibitors, and validate enzyme kinetic models.
Quantitative Data Summary
The following table summarizes the known inhibitory potency of this compound against human acetylcholinesterase and butyrylcholinesterase.
| Compound | Target | IC50 (µM) | Citation |
| This compound | human Acetylcholinesterase (huAChE) | 6.8 | [4] |
| This compound | human Butyrylcholinesterase (huBChE) | 16.1 | [4] |
Application Notes
This compound serves as a valuable research tool for a variety of applications in the study of acetylcholinesterase kinetics and inhibitor discovery.
-
Positive Control: Due to its defined inhibitory activity, this compound can be used as a positive control in high-throughput screening assays for novel AChE inhibitors.
-
Enzyme Characterization: It can be employed to investigate the kinetic properties of AChE from different species or mutant forms of the enzyme, aiding in the understanding of enzyme structure and function.
-
Mechanism of Inhibition Studies: Researchers can use this compound to perform kinetic experiments, such as generating Lineweaver-Burk or Dixon plots, to elucidate the mechanism of inhibition of newly discovered compounds. By comparing the effects of a test compound to the known reversible inhibition of this compound, insights into the binding mode of the new compound can be gained.
-
Assay Development and Validation: this compound can be utilized to validate and optimize new or existing acetylcholinesterase activity assays.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the kinetics of AChE inhibition using this compound as a model inhibitor. These protocols are based on the widely used Ellman's method.[5][6]
Protocol 1: Determination of IC50 of this compound
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Human recombinant Acetylcholinesterase (huAChE)
-
This compound
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
Dimethyl sulfoxide (DMSO) for dissolving the inhibitor
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of huAChE in phosphate buffer. The final concentration in the well should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare a stock solution of this compound in DMSO. Create a dilution series of this compound in phosphate buffer to achieve a range of final concentrations in the assay (e.g., from 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is the same and does not exceed 1%.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 180 µL of phosphate buffer.
-
Control (No Inhibitor): 20 µL of phosphate buffer with the same final DMSO concentration as the inhibitor wells + 140 µL of phosphate buffer + 20 µL of huAChE solution.
-
Inhibitor Wells: 20 µL of each this compound dilution + 140 µL of phosphate buffer + 20 µL of huAChE solution.
-
Pre-incubate the plate at a constant temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction and Measurement:
-
To initiate the reaction, add 20 µL of ATCI and 20 µL of DTNB solution to all wells simultaneously using a multichannel pipette.
-
Immediately start measuring the absorbance at 412 nm in kinetic mode, taking readings every minute for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each concentration of this compound by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism, Origin).
-
Protocol 2: Determination of Kinetic Parameters (Ki and Mechanism of Inhibition)
This protocol describes how to perform kinetic studies to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) of this compound.
Materials:
-
Same materials as in Protocol 1.
Procedure:
-
Assay Setup:
-
This experiment requires a matrix of varying substrate (ATCI) and inhibitor (this compound) concentrations.
-
Prepare several dilutions of ATCI (e.g., 5-7 concentrations around the Km value of AChE for ATCI).
-
Prepare several dilutions of this compound (e.g., 3-4 concentrations around its IC50 value, plus a zero-inhibitor control).
-
In a 96-well plate, set up reactions for each combination of ATCI and this compound concentration. Each well will contain:
-
20 µL of this compound dilution (or buffer for control)
-
Variable volume of phosphate buffer
-
20 µL of huAChE solution
-
Variable volume of ATCI dilution
-
20 µL of DTNB solution
-
-
Ensure the total volume in each well is constant.
-
Pre-incubate the enzyme and inhibitor as described in Protocol 1.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding the substrate and DTNB.
-
Measure the initial reaction rates (V) at 412 nm for each combination of substrate and inhibitor concentration.
-
-
Data Analysis:
-
Lineweaver-Burk Plot:
-
For each inhibitor concentration, plot 1/V versus 1/[S] (where [S] is the substrate concentration).
-
The resulting plot will show a series of lines. The pattern of intersection of these lines will indicate the mechanism of inhibition:
-
-
Dixon Plot:
-
Ki Determination: The inhibition constant (Ki) can be calculated from the replots of the slopes or y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration, or directly from the Dixon plot.
-
Visualizations
Acetylcholinesterase Signaling Pathway and Inhibition
Caption: Acetylcholinesterase (AChE) in the synaptic cleft hydrolyzes acetylcholine (ACh), terminating the signal. This compound inhibits AChE, leading to increased ACh levels.
Experimental Workflow for IC50 Determination
Caption: A streamlined workflow for determining the IC50 value of an AChE inhibitor.
Logical Relationship for Determining Inhibition Mechanism
Caption: A logical workflow for determining the mechanism of enzyme inhibition using kinetic data.
References
- 1. Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. microbenotes.com [microbenotes.com]
- 3. letstalkacademy.com [letstalkacademy.com]
- 4. Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of inhibitors' potency (IC50) by a direct high-performance liquid chromatographic method on an immobilised acetylcholinesterase column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lineweaver-Burk_plot [bionity.com]
- 8. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Utilizing AChE-IN-15 in High-Throughput Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing AChE-IN-15, a reversible dual inhibitor of human acetylcholinesterase (huAChE) and human butyrylcholinesterase (huBChE), in high-throughput screening (HTS) campaigns. The following protocols and data are intended to facilitate the identification and characterization of novel cholinesterase inhibitors.
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine, terminating the signal at cholinergic synapses.[1][2] Inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[3] High-throughput screening provides an efficient platform for the discovery of new and potent AChE inhibitors from large compound libraries.[4][5] this compound serves as a valuable tool compound in these screens due to its characterized inhibitory activity against both AChE and BChE.
This compound: A Profile
This compound (also known as Compound 3d) is a reversible inhibitor of human acetylcholinesterase (huAChE) and human butyrylcholinesterase (huBChE).[6] Its inhibitory potency is summarized in the table below.
Quantitative Data for this compound
| Target Enzyme | IC50 Value | Inhibition Type |
| Human Acetylcholinesterase (huAChE) | 6.8 μM | Reversible |
| Human Butyrylcholinesterase (huBChE) | 16.1 μM | Reversible |
High-Throughput Screening Protocols
Two primary types of assays are commonly employed for HTS of AChE inhibitors: colorimetric and fluorimetric assays. Both are adaptable to 96-, 384-, and 1536-well plate formats for high-throughput applications.
Colorimetric Assay Protocol (Ellman's Method)
This protocol is based on the Ellman's method, where the product of acetylthiocholine hydrolysis by AChE, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 405 nm.[4][7]
Materials:
-
Human recombinant Acetylcholinesterase (AChE)
-
This compound (or other test compounds)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Microplates (e.g., 96- or 384-well, clear bottom)
-
Multichannel pipette or automated liquid handler
-
Microplate reader with absorbance measurement capabilities at 405 nm
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer. The final concentration will need to be optimized for the specific assay conditions but is typically in the range of 0.05-0.2 U/mL.
-
Prepare a stock solution of ATCI in phosphate buffer (e.g., 10 mM).
-
Prepare a stock solution of DTNB in phosphate buffer (e.g., 10 mM).
-
Prepare serial dilutions of this compound and test compounds in the appropriate solvent (e.g., DMSO) and then dilute further in phosphate buffer.
-
-
Assay Procedure:
-
To each well of the microplate, add:
-
20 µL of phosphate buffer (for blanks) or test compound/AChE-IN-15 solution.
-
20 µL of AChE solution.
-
-
Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
To initiate the reaction, add 20 µL of a pre-mixed solution of ATCI and DTNB (e.g., final concentration of 0.5 mM each).
-
Immediately start measuring the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the reaction rate in the absence of an inhibitor and V_inhibitor is the reaction rate in the presence of the test compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.
-
Fluorimetric Assay Protocol
This protocol utilizes a coupled enzymatic reaction that produces a fluorescent signal. AChE hydrolyzes acetylcholine to choline, which is then oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex Red) to generate a highly fluorescent product (resorufin).[4][7]
Materials:
-
Human recombinant Acetylcholinesterase (AChE)
-
This compound (or other test compounds)
-
Acetylcholine (ACh) - Substrate
-
Choline Oxidase
-
Horseradish Peroxidase (HRP)
-
Amplex Red reagent (or similar fluorescent probe)
-
Reaction buffer (e.g., Tris-HCl, pH 7.4)
-
Black, clear-bottom microplates
-
Multichannel pipette or automated liquid handler
-
Fluorescence microplate reader (Excitation ~530-560 nm, Emission ~590 nm)
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in reaction buffer. Optimize the final concentration for the assay.
-
Prepare a stock solution of ACh in reaction buffer (e.g., 10 mM).
-
Prepare a working solution containing choline oxidase, HRP, and Amplex Red in the reaction buffer. The final concentrations will need to be optimized but are typically in the range of 0.1 U/mL for choline oxidase, 0.2 U/mL for HRP, and 50 µM for Amplex Red.
-
Prepare serial dilutions of this compound and test compounds.
-
-
Assay Procedure:
-
To each well of the black microplate, add:
-
25 µL of reaction buffer (for blanks) or test compound/AChE-IN-15 solution.
-
25 µL of AChE solution.
-
-
Incubate the plate at room temperature for 10-15 minutes.
-
To initiate the reaction, add 50 µL of the ACh substrate solution.
-
Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
Add 50 µL of the working solution containing choline oxidase, HRP, and Amplex Red.
-
Incubate for a further 15-30 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from all other wells.
-
Calculate the percent inhibition for each compound concentration as described for the colorimetric assay.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathway and Experimental Workflow
Cholinergic Synaptic Transmission and AChE Inhibition
The following diagram illustrates the key components of a cholinergic synapse and the mechanism of action of an AChE inhibitor like this compound.
Caption: Cholinergic synapse and AChE inhibition by this compound.
High-Throughput Screening Workflow
The logical flow for a typical HTS campaign to identify AChE inhibitors is depicted below.
Caption: A typical workflow for an HTS campaign for AChE inhibitors.
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of potent and selective acetylcholinesterase/butyrylcholinesterase inhibitors by virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Immunomart [immunomart.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: AChE-IN-15 for Ellman's Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the use of AChE-IN-15 as a reversible inhibitor of human acetylcholinesterase (huAChE) and human butyrylcholinesterase (huBChE) in the colorimetric Ellman's assay. The included methodologies and data are intended to guide researchers in the accurate determination of inhibitor potency and mechanism of action.
Introduction
This compound is a reversible inhibitor of both human acetylcholinesterase (huAChE) and human butyrylcholinesterase (huBChE)[1]. The Ellman's assay is a simple, rapid, and widely used method for measuring cholinesterase activity and the inhibitory effects of various compounds. The assay relies on the hydrolysis of acetylthiocholine (ATC) by acetylcholinesterase (AChE) to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to generate the yellow anion 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring its absorbance at 412 nm[2][3][4]. The rate of color production is directly proportional to the AChE activity.
Quantitative Data Summary
The inhibitory potency of this compound against human cholinesterases is summarized in the table below. This data is crucial for designing experiments to probe the inhibitor's efficacy and selectivity.
| Enzyme Target | Inhibitor | IC50 Value |
| Human Acetylcholinesterase (huAChE) | This compound | 6.8 µM |
| Human Butyrylcholinesterase (huBChE) | This compound | 16.1 µM |
Table 1: Inhibitory concentration (IC50) values of this compound against human acetylcholinesterase and human butyrylcholinesterase[1].
Experimental Protocols
This section details the necessary reagents and a step-by-step procedure for performing the Ellman's assay to determine the inhibitory activity of this compound.
Reagents and Materials
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This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired concentrations.
-
Acetylcholinesterase (AChE): From electric eel (or human recombinant). Prepare a stock solution in buffer.
-
Acetylthiocholine iodide (ATCI): The substrate for AChE. Prepare fresh solution in buffer.
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5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent): Prepare a stock solution in buffer.
-
Phosphate Buffer: 0.1 M, pH 8.0.
-
96-well microplate.
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Microplate reader capable of measuring absorbance at 412 nm.
Assay Procedure
The following protocol is adapted from standard Ellman's assay procedures for a 96-well plate format[5][6].
-
Reagent Preparation:
-
Dissolve DTNB in the phosphate buffer to a final concentration of 10 mM[6].
-
Dissolve ATCI in the phosphate buffer to a final concentration of 14 mM[6].
-
Prepare a working solution of AChE (e.g., 1 U/mL) in the phosphate buffer[6].
-
Prepare a stock solution of this compound in DMSO and create a series of dilutions in the phosphate buffer to achieve the final desired concentrations for the assay.
-
Assay Setup (in a 96-well plate):
-
Blank: 140 µL of phosphate buffer, 10 µL of buffer (instead of inhibitor), and 10 µL of buffer (instead of enzyme).
-
Control (No Inhibitor): 140 µL of phosphate buffer, 10 µL of buffer (or solvent used for inhibitor), and 10 µL of AChE solution[6].
-
Inhibitor Wells: 140 µL of phosphate buffer, 10 µL of this compound solution at various concentrations, and 10 µL of AChE solution[6].
-
-
Incubation with Inhibitor:
-
Mix the contents of the wells and incubate the plate at 25°C for 10 minutes to allow the inhibitor to interact with the enzyme[6].
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percentage of inhibition for each concentration of this compound can be calculated using the following formula: % Inhibition = [ (Rate of Control - Rate of Inhibitor) / Rate of Control ] x 100[5]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Visualizations
Experimental Workflow for Ellman's Assay
Caption: Workflow of the Ellman's assay for AChE inhibition.
Mechanism of Acetylcholinesterase Inhibition at the Synapse
Caption: Inhibition of AChE by this compound at the synapse.
References
Troubleshooting & Optimization
Troubleshooting AChE-IN-15 Solubility: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guidance for solubility issues encountered with the acetylcholinesterase inhibitor, AChE-IN-15. The following question-and-answer format directly addresses common challenges to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound. What is the recommended solvent?
A1: For initial stock solutions of small molecule inhibitors like this compound, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent.[1][2][3][4][5] It is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds, including both polar and nonpolar molecules.[1][2] For subsequent dilutions into aqueous buffers for assays, it is crucial to ensure the final DMSO concentration is low (typically <1%) to avoid impacting biological assays.
Q2: What is the maximum recommended concentration for a stock solution of this compound in DMSO?
A2: Without a specific datasheet for this compound, a conservative starting point for a stock solution in DMSO is 10 mM. Many researchers prepare stock solutions in the range of 10-50 mM, depending on the compound's solubility. It is advisable to start with a smaller concentration and gradually increase it if needed, observing for any precipitation.
Q3: My compound is precipitating when I dilute my DMSO stock solution into an aqueous buffer. What should I do?
A3: Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic compounds. Here are several strategies to address this:
-
Lower the Final Concentration: The most straightforward approach is to use a lower final concentration of this compound in your assay.
-
Optimize DMSO Concentration: While keeping the final DMSO concentration low is important, sometimes a slightly higher concentration (e.g., 0.5% vs. 0.1%) can maintain solubility without significantly affecting the experiment. This must be validated for your specific assay.
-
Use a Surfactant: Non-ionic detergents like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.05%) can help to maintain the solubility of hydrophobic compounds in aqueous buffers.[6]
-
Utilize a Co-solvent: The addition of a water-miscible organic solvent can improve the solubility of lipophilic compounds.[7]
Q4: Can I use other organic solvents besides DMSO?
A4: Yes, other organic solvents can be used, but their compatibility with your experimental system must be verified. Ethanol is another common solvent for dissolving small molecules.[8] However, it is generally more volatile and may not be as effective as DMSO for highly lipophilic compounds.
Q5: How should I store my this compound stock solution?
A5: Stock solutions of acetylcholinesterase inhibitors in DMSO should be stored at -20°C or -80°C for long-term stability. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Troubleshooting Flowchart
The following diagram outlines a systematic approach to troubleshooting solubility issues with this compound.
Quantitative Data Summary
Since specific solubility data for this compound is not publicly available, the following table provides general solubility information for common laboratory solvents. This data is based on typical properties of small molecule inhibitors and should be used as a starting guide.
| Solvent | Typical Solubility Range | Notes |
| DMSO | 10 - 100 mM | Recommended for primary stock solutions.[1][2][3][4][5] |
| Ethanol | 1 - 20 mM | Can be used as an alternative to DMSO.[8] |
| Water | < 0.1 mM | Generally, acetylcholinesterase inhibitors have low aqueous solubility. |
| PBS (pH 7.4) | < 0.1 mM | Similar to water, solubility is expected to be low. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a standard 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid form)
-
Anhydrous DMSO
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM solution. The formula is: Mass (mg) = 10 (mmol/L) * Volume (L) * Molecular Weight ( g/mol )
-
Weigh the compound: Carefully weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube.
-
Dissolve the compound: Vortex the tube for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, proceed to the next step.
-
Optional - Sonication/Warming:
-
Place the tube in a water bath sonicator for 5-10 minutes.
-
Alternatively, gently warm the solution to 37°C for 5-10 minutes.
-
-
Visual Inspection: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: Testing Solubility in Aqueous Buffers
Objective: To determine the approximate solubility of this compound in an aqueous buffer.
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Microplate (96-well, clear bottom)
-
Microplate reader
Procedure:
-
Prepare Serial Dilutions: In a 96-well plate, prepare serial dilutions of your 10 mM DMSO stock solution into the aqueous buffer. Aim for a final DMSO concentration of 1% or less across all wells.
-
Incubate: Incubate the plate at room temperature for 30 minutes.
-
Visual Inspection: Visually inspect the wells for any signs of precipitation.
-
Spectrophotometric Analysis: Measure the absorbance of each well at a wavelength where the compound has maximal absorbance (if known) or at a wavelength in the visible range (e.g., 600 nm) to detect light scattering from precipitated particles.
-
Determine Solubility Limit: The highest concentration that does not show visible precipitation or a significant increase in light scattering is the approximate solubility limit in that buffer.
Signaling Pathway and Experimental Workflow Diagrams
The following diagram illustrates the general mechanism of action for an acetylcholinesterase inhibitor.
This diagram shows a typical experimental workflow for assessing the effect of this compound on enzyme activity.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. quora.com [quora.com]
- 4. gchemglobal.com [gchemglobal.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. science.cleapss.org.uk [science.cleapss.org.uk]
Optimizing AChE-IN-15 concentration for efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of AChE-IN-15, a reversible dual inhibitor of human acetylcholinesterase (huAChE) and human butyrylcholinesterase (huBChE).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound, also referred to as Compound 3d in some literature, is a reversible inhibitor of both human acetylcholinesterase (huAChE) and human butyrylcholinesterase (huBChE). It has been investigated for its potential therapeutic effects in Alzheimer's disease.[1][2][3]
Q2: What are the reported IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) values for this compound have been determined as:
Q3: What is the mechanism of inhibition for this compound?
A3: this compound is a reversible inhibitor of both AChE and BuChE.[1][3] Kinetic studies have shown it to be a mixed-type inhibitor, meaning it can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.[4]
Q4: Beyond cholinesterase inhibition, what other biological activities does this compound exhibit?
A4: this compound has demonstrated several other potentially beneficial activities, including:
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Inhibition and disaggregation of self-mediated and Cu2+-mediated Aβ1-42 aggregation.[3]
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Inhibition of hAChE-induced Aβ1-40 aggregation.[3]
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Neuroprotective effects.[3]
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Selective metal chelation.[3]
Q5: Is this compound cell-permeable and can it cross the blood-brain barrier (BBB)?
A5: In vitro studies have suggested that this compound has favorable blood-brain barrier penetration properties.[3]
Q6: What is the known toxicity profile of this compound?
A6: In an in vivo study using a zebrafish model, this compound did not show obvious acute toxicity at doses up to 2000 mg/kg.[3] It has also been shown to have hepatoprotective activity.[3] However, comprehensive toxicology studies in mammalian models are not yet available.
Data Summary
Table 1: In Vitro Potency of this compound
| Target Enzyme | IC50 (μM) | Inhibition Type |
| Human Acetylcholinesterase (huAChE) | 6.8[1][3] | Reversible, Mixed-type[3][4] |
| Human Butyrylcholinesterase (huBChE) | 16.1[1][3] | Reversible[3] |
Experimental Protocols
Protocol 1: In Vitro Determination of AChE and BuChE Inhibition using Ellman's Method
This protocol describes a colorimetric assay to determine the inhibitory activity of this compound on both AChE and BuChE. The assay is based on the reaction of thiocholine, a product of acetylthiocholine (or butyrylthiocholine) hydrolysis by the respective enzyme, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be measured spectrophotometrically at 412 nm.
Materials:
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Human recombinant AChE and BuChE
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Acetylthiocholine iodide (ATCI) - substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - substrate for BuChE
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5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
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Phosphate buffer (e.g., 0.1 M, pH 8.0)
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96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound and a series of dilutions to be tested.
-
Prepare working solutions of AChE, BuChE, ATCI, BTCI, and DTNB in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in the specified order:
-
Phosphate buffer
-
Test compound (this compound at various concentrations) or vehicle control.
-
AChE or BuChE enzyme solution.
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes).
-
-
Initiate Reaction:
-
Add the substrate (ATCI for AChE, BTCI for BuChE) and DTNB solution to each well to start the reaction.
-
-
Measure Absorbance:
-
Immediately measure the absorbance at 412 nm using a microplate reader. Take readings at regular intervals (e.g., every minute) for a set period (e.g., 10-15 minutes) to monitor the reaction kinetics.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
-
Troubleshooting Guide
Issue 1: High variability in IC50 values between experiments.
-
Possible Cause: Inconsistent incubation times or temperature fluctuations.
-
Solution: Ensure precise timing for all incubation steps and use a temperature-controlled incubator and plate reader.
-
Possible Cause: Pipetting errors, especially with small volumes of concentrated inhibitor.
-
Solution: Use calibrated pipettes and perform serial dilutions carefully. For highly potent compounds, a multi-step dilution series is recommended.
-
Possible Cause: Instability of the compound in the assay buffer.
-
Solution: Prepare fresh dilutions of this compound for each experiment. Assess the stability of the compound in the buffer over the time course of the experiment.
Issue 2: No or very low inhibition observed even at high concentrations of this compound.
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Possible Cause: Inactive compound.
-
Solution: Verify the source and purity of the this compound. If possible, confirm its identity using analytical methods like mass spectrometry or NMR.
-
Possible Cause: Incorrect assay conditions (e.g., pH, substrate concentration).
-
Solution: Optimize the assay conditions. Ensure the pH of the buffer is optimal for enzyme activity (typically pH 7.4-8.0). The substrate concentration should be around the Km value for the enzyme to ensure sensitive detection of inhibition.
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Possible Cause: Enzyme degradation.
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Solution: Use fresh or properly stored enzyme stocks. Avoid repeated freeze-thaw cycles.
Issue 3: Absorbance values are too high or too low.
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Possible Cause: Incorrect concentration of enzyme, substrate, or DTNB.
-
Solution: Optimize the concentrations of all reagents to ensure the reaction rate is within the linear range of the spectrophotometer.
-
Possible Cause: Interference from the test compound.
-
Solution: Run a control experiment with this compound in the absence of the enzyme to check for any direct reaction with DTNB or absorbance at 412 nm.
Visualizations
Caption: Acetylcholine Signaling Pathway and the Site of Action for this compound.
Caption: Experimental Workflow for Determining the IC50 of this compound.
Caption: Troubleshooting Logic for this compound Inhibition Assays.
References
Improving the bioavailability of AChE-IN-15
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of AChE-IN-15, with a specific focus on addressing challenges related to its bioavailability.
Troubleshooting Guides
Issue 1: Poor Oral Bioavailability Observed in Preclinical Animal Models
Question: We are observing low and variable plasma concentrations of this compound after oral administration in our rodent model. What are the potential causes and how can we improve its oral bioavailability?
Answer:
Low oral bioavailability of a compound like this compound is often attributed to two main factors: poor aqueous solubility and low intestinal permeability. To systematically troubleshoot this issue, consider the following steps:
Step 1: Characterize Physicochemical Properties
The first step is to understand the underlying reasons for poor bioavailability. Key properties to determine are:
-
Aqueous Solubility: Determine the solubility of this compound in physiologically relevant buffers (e.g., pH 1.2, 4.5, 6.8) to simulate the gastrointestinal (GI) tract environment.
-
Permeability: Assess the intestinal permeability of this compound using in vitro models such as the Caco-2 cell permeability assay.
Step 2: Formulation Strategies to Enhance Solubility and Dissolution
Based on the characterization, you can select an appropriate formulation strategy. Over 40% of drugs on the market exhibit low water solubility, making this a common challenge.[1] Various techniques can be employed to enhance the solubility and dissolution rate of poorly soluble drugs.[1][2][3][4][5][6][7][8][9]
| Formulation Strategy | Description | Key Advantages |
| Micronization | Reduction of the particle size of the drug powder to the micron range.[9] | Increases the surface area available for dissolution.[9][10] |
| Nanosuspension | Dispersion of sub-micron drug particles, stabilized by surfactants.[9] | Significantly increases surface area and dissolution velocity.[6][7] |
| Solid Dispersions | The drug is dispersed in an inert carrier matrix at the solid state.[1][2] | Can present the drug in an amorphous, higher-energy state, improving solubility.[3][4] |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents.[2][4] | Forms a microemulsion in the GI tract, enhancing solubilization and absorption.[4][7] |
| Cyclodextrin Complexation | Formation of inclusion complexes with cyclodextrins.[2][3] | The hydrophobic drug molecule is encapsulated within the hydrophilic cyclodextrin. |
Experimental Workflow for Formulation Development
Issue 2: Inconsistent Results in In Vitro Acetylcholinesterase (AChE) Inhibition Assays
Question: We are observing high variability in our AChE inhibition assays with this compound. What could be causing this, and how can we improve the consistency of our results?
Answer:
Inconsistent results in enzyme inhibition assays can stem from several factors related to the compound's properties and the experimental setup.
Step 1: Ensure Complete Solubilization of this compound
Poor solubility of the inhibitor in the assay buffer is a primary cause of variability.
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Initial Stock Solution: Prepare a high-concentration stock solution in an organic solvent like DMSO.
-
Working Dilutions: When preparing working dilutions in aqueous assay buffer, ensure the final concentration of the organic solvent is low (typically <1%) to avoid affecting enzyme activity. Observe for any precipitation.
-
Pre-incubation: Consider pre-incubating the diluted inhibitor in the assay buffer to ensure it is fully dissolved before adding the enzyme.
Step 2: Control for Assay Conditions
-
pH and Temperature: Ensure the pH and temperature of the assay buffer are optimal for AChE activity and are kept consistent across all experiments.
-
Enzyme and Substrate Concentrations: Use enzyme and substrate concentrations that are within the linear range of the assay.
-
Time of Incubation: Standardize the incubation times for the inhibitor with the enzyme and for the substrate reaction.
Troubleshooting In Vitro Assay Variability
| Potential Cause | Recommended Action |
| Precipitation of this compound | Decrease the final assay concentration. Increase the percentage of co-solvent (if compatible with the enzyme). Use a solubilizing agent like Tween-80. |
| Instability of this compound in Buffer | Assess the stability of the compound in the assay buffer over the experiment's duration using HPLC. |
| Interference with Assay Readout | Run controls with this compound in the absence of the enzyme to check for any intrinsic absorbance or fluorescence that could interfere with the detection method. |
Signaling Pathway of Acetylcholinesterase Inhibition
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of acetylcholinesterase inhibitors like this compound?
A1: Acetylcholinesterase inhibitors (AChEIs) block the action of the enzyme acetylcholinesterase.[11][12] This enzyme is responsible for breaking down the neurotransmitter acetylcholine (ACh) into choline and acetic acid in the synaptic cleft.[13][14] By inhibiting AChE, these compounds increase the levels and duration of action of acetylcholine, enhancing cholinergic neurotransmission.[11][13] This mechanism is utilized in the treatment of conditions like Alzheimer's disease, where there is a deficit in cholinergic function.[15][16][17]
Q2: What are the common side effects associated with acetylcholinesterase inhibitors, and how do they relate to bioavailability?
A2: The side effects of AChEIs are primarily due to the increased levels of acetylcholine throughout the body, leading to overstimulation of the parasympathetic nervous system.[16] Common side effects include gastrointestinal issues (nausea, vomiting, diarrhea), bradycardia (slow heart rate), and increased secretions (salivation, lacrimation).[12][16] The incidence and severity of these side effects can be dose-dependent.[15] A formulation with improved and more consistent bioavailability can help in achieving therapeutic plasma concentrations while minimizing peak concentrations that may lead to adverse effects.
Q3: How do I prepare this compound for in vivo studies?
A3: For a compound with potential solubility issues, a common starting formulation for in vivo studies in rodents is a vehicle containing a mixture of solvents and surfactants. A general-purpose vehicle that can be tested is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline or PBS
It is crucial to add the components sequentially and ensure the compound is fully dissolved at each step. The final formulation should be a clear solution. The concentration of DMSO should be kept as low as possible, especially for animals with lower tolerance.[18]
Q4: Can co-administration of other compounds improve the bioavailability of this compound?
A4: Yes, in some cases, co-administration with bioenhancers can improve bioavailability.[7] For instance, inhibitors of metabolic enzymes (like cytochrome P450) or efflux transporters (like P-glycoprotein) can increase the systemic exposure of a drug. Piperine is a well-known natural bioenhancer that can inhibit metabolic enzymes.[7] However, this approach requires careful investigation to avoid potential drug-drug interactions.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a differentiated and polarized monolayer.
-
Transport Buffer: A physiologically relevant buffer (e.g., Hanks' Balanced Salt Solution with HEPES) is used.
-
Apical to Basolateral (A-B) Permeability:
-
The test compound (this compound) is added to the apical (A) chamber.
-
At specified time points, samples are taken from the basolateral (B) chamber.
-
-
Basolateral to Apical (B-A) Permeability:
-
The test compound is added to the basolateral (B) chamber.
-
At specified time points, samples are taken from the apical (A) chamber.
-
-
Quantification: The concentration of this compound in the samples is determined by a suitable analytical method (e.g., LC-MS/MS).
-
Apparent Permeability Coefficient (Papp) Calculation: The Papp is calculated for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) is then determined to assess if the compound is a substrate for efflux transporters.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the oral bioavailability of different formulations of this compound.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (or a similar model) are fasted overnight before dosing.
-
Dosing Groups:
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Group 1: Intravenous (IV) administration of this compound in a suitable vehicle (to determine the absolute bioavailability).
-
Group 2: Oral gavage of Formulation A (e.g., suspension in water).
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Group 3: Oral gavage of Formulation B (e.g., SEDDS).
-
-
Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Sample Analysis: The concentration of this compound in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve) are calculated using appropriate software.
-
Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated as:
-
F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
References
- 1. journals.umcs.pl [journals.umcs.pl]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. upm-inc.com [upm-inc.com]
- 7. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 8. course.cutm.ac.in [course.cutm.ac.in]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods of enhancing bioavailability of drugs | PPTX [slideshare.net]
- 11. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 12. drugs.com [drugs.com]
- 13. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Clinical pharmacokinetics and pharmacodynamics of cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cholinesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. AChE-IN-8 | TargetMol [targetmol.com]
Technical Support Center: Refining AChE-IN-15 Delivery to the Central Nervous System
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with AChE-IN-15, a novel acetylcholinesterase inhibitor, to optimize its delivery to the central nervous system (CNS).
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro and in vivo experiments with this compound.
Issue 1: Low Brain-to-Plasma Concentration Ratio of this compound
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Poor Blood-Brain Barrier (BBB) Permeability | 1. Formulation Enhancement: Investigate nanoformulations such as solid lipid nanoparticles, polymeric nanoparticles, or nanoemulsions to encapsulate this compound.[1][2] 2. Chemical Modification: If feasible, explore pro-drug strategies to increase lipophilicity. 3. Alternative Delivery Routes: Consider intranasal administration to bypass the BBB.[3] | Nanoparticles can facilitate drug transport across the BBB.[4] Pro-drugs can be designed to have increased lipid solubility, enhancing passive diffusion across the BBB. The nasal cavity provides a direct route to the CNS.[3] |
| P-glycoprotein (P-gp) Efflux | 1. Co-administration with P-gp Inhibitors: In preclinical models, co-administer a known P-gp inhibitor. 2. Structural Modification: If in the early stages of development, consider medicinal chemistry efforts to design analogs less susceptible to P-gp efflux. | P-gp is a major efflux transporter at the BBB that can limit the brain penetration of many drugs.[2] |
| Rapid Peripheral Metabolism | 1. Pharmacokinetic Studies: Conduct thorough pharmacokinetic profiling to determine the metabolic stability of this compound in plasma and liver microsomes. 2. Formulation Protection: Encapsulation within nanoparticles may also protect the drug from premature degradation. | High first-pass metabolism can significantly reduce the amount of drug available to cross the BBB. |
| Plasma Protein Binding | 1. Measure Plasma Protein Binding: Determine the fraction of this compound bound to plasma proteins. 2. Displacement Strategies: In experimental settings, consider co-administration with a compound that has a higher affinity for the same plasma protein binding site. | Only the unbound fraction of a drug is available to cross the BBB. |
Issue 2: High Variability in In Vivo Efficacy Studies
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Inconsistent Dosing | 1. Verify Formulation Stability: Ensure this compound is stable in the vehicle solution over the duration of the experiment.[5] 2. Precise Administration Technique: For intravenous injections, ensure consistent injection speed and volume. For oral gavage, ensure proper placement to avoid reflux. | Degradation of the compound in the dosing solution can lead to administration of a lower-than-intended dose. Inconsistent administration can lead to variability in drug absorption and bioavailability.[6] |
| Biological Variability in Animals | 1. Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual biological variation. 2. Use of Genetically Homogeneous Strains: Employ inbred strains of animals to reduce genetic variability. | Animal-to-animal differences in metabolism, BBB integrity, and target expression can contribute to variable responses. |
| Suboptimal Dosing Regimen | 1. Dose-Response Studies: Conduct a thorough dose-response study to identify the optimal therapeutic window. 2. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Use PK/PD modeling to correlate drug exposure with the desired pharmacological effect. | The dose may be on the steep part of the dose-response curve, where small variations in concentration lead to large differences in effect. |
Issue 3: Off-Target Effects Observed in Behavioral Assays
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Peripheral Cholinergic Stimulation | 1. Administer a Peripherally-Restricted AChE Inhibitor Control: Use a control compound that does not cross the BBB to distinguish central from peripheral effects. 2. Co-administer a Peripherally-Acting Muscarinic Antagonist: This can help to block peripheral side effects. | Inhibition of acetylcholinesterase in the peripheral nervous system can lead to side effects that may confound the interpretation of behavioral assays.[7] |
| Interaction with Other Neurotransmitter Systems | 1. In Vitro Receptor Binding Assays: Screen this compound against a panel of common CNS receptors and transporters. 2. Selective Antagonist/Agonist Studies: In in vivo experiments, co-administer selective antagonists or agonists for suspected off-target receptors to see if the behavioral effects are altered. | The observed behavioral changes may not be solely due to the inhibition of AChE but could result from interactions with other CNS targets.[8] |
| Metabolite Activity | 1. Identify Major Metabolites: Characterize the major metabolites of this compound. 2. Synthesize and Test Metabolites: If feasible, synthesize the major metabolites and test their activity on AChE and other potential targets. | Metabolites of the parent compound may have their own pharmacological activity, which could contribute to the observed effects. |
Frequently Asked Questions (FAQs)
Formulation and Administration
-
Q1: What is the recommended solvent for this compound for in vivo studies? A1: The optimal solvent will depend on the physicochemical properties of this compound. For initial studies, a common approach is to use a vehicle such as a mixture of DMSO, Tween 80, and saline. However, it is crucial to first assess the solubility and stability of this compound in the chosen vehicle.[9] It is also important to establish that the vehicle itself does not have any behavioral or physiological effects in your animal model.
-
Q2: What is the best route of administration for maximizing CNS exposure of this compound? A2: While intravenous (IV) administration provides 100% bioavailability into the systemic circulation, it does not guarantee BBB penetration. For preclinical research, direct intracerebroventricular (ICV) injection can be used to bypass the BBB and confirm central activity. For a less invasive systemic approach with potential for direct nose-to-brain transport, intranasal delivery is a promising alternative.[3]
-
Q3: How can I improve the stability of this compound in solution? A3: The stability of this compound can be influenced by pH, temperature, and light exposure. It is recommended to perform stability studies under various conditions.[5] For aqueous solutions, consider the use of cyclodextrins or other stabilizing excipients.[9] Always store stock solutions at -20°C or -80°C and protect from light.
Experimental Design
-
Q4: How do I confirm that this compound is engaging its target in the brain? A4: Target engagement can be assessed ex vivo by measuring AChE activity in brain homogenates from treated animals using a colorimetric assay, such as the Ellman's method.[10][11][12] This will allow you to determine the degree of enzyme inhibition at different doses and time points.
-
Q5: What are the appropriate controls for in vivo studies with this compound? A5: It is essential to include a vehicle control group that receives the same injection volume and route of administration as the this compound treated groups. Additionally, a positive control group treated with a well-characterized AChE inhibitor (e.g., donepezil) can be included to validate the experimental model.[13]
-
Q6: How can I assess the potential for neurotoxicity with this compound? A6: Histological analysis of brain tissue from treated animals can be performed to look for signs of neuronal damage or inflammation. Immunohistochemical staining for markers of apoptosis (e.g., cleaved caspase-3) or glial activation (e.g., Iba1 for microglia, GFAP for astrocytes) can provide valuable information.
Experimental Protocols
Protocol 1: Ex Vivo Brain Tissue Acetylcholinesterase (AChE) Activity Assay
This protocol is adapted from established methods for measuring AChE activity in brain tissue.[10][11]
Materials:
-
Brain tissue from treated and control animals
-
Homogenization buffer (e.g., 0.1 M phosphate buffer, pH 7.4)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution
-
Acetylthiocholine (ATCh) iodide solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Tissue Homogenization:
-
Dissect the brain region of interest on ice.
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 4°C to pellet cellular debris.
-
Collect the supernatant containing the enzyme.
-
-
Protein Quantification:
-
Determine the total protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford).
-
-
AChE Activity Measurement:
-
In a 96-well plate, add the brain homogenate supernatant.
-
Add DTNB solution to each well.
-
Initiate the reaction by adding ATCh solution.
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction from the change in absorbance over time.
-
Normalize the AChE activity to the total protein concentration.
-
Compare the AChE activity between treatment groups.
-
Protocol 2: In Situ Brain Perfusion for Blood-Brain Barrier Permeability Assessment
This technique allows for the measurement of the brain uptake of this compound.
Materials:
-
Anesthetized animal
-
Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer)
-
This compound dissolved in perfusion buffer
-
Peristaltic pump
-
Surgical instruments
Procedure:
-
Surgical Preparation:
-
Anesthetize the animal.
-
Expose the carotid arteries.
-
Cannulate one carotid artery for perfusion and ligate the other.
-
-
Brain Perfusion:
-
Begin perfusing the brain with the this compound containing buffer at a constant flow rate.
-
Sever the jugular veins to allow for drainage.
-
Continue perfusion for a defined period (e.g., 1-5 minutes).
-
-
Tissue Collection and Analysis:
-
Decapitate the animal and dissect the brain.
-
Homogenize the brain tissue.
-
Quantify the concentration of this compound in the brain homogenate using a suitable analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the brain uptake clearance (Kin) or the brain-to-perfusate concentration ratio (Rbr).
-
Data Presentation
Table 1: Hypothetical Brain-to-Plasma Ratios of this compound with Different Formulations
| Formulation | Dose (mg/kg) | Route | Time Point (h) | Brain Concentration (ng/g) | Plasma Concentration (ng/mL) | Brain-to-Plasma Ratio |
| This compound in Saline | 10 | IV | 1 | 15 | 300 | 0.05 |
| This compound in Lipid Nanoparticles | 10 | IV | 1 | 75 | 250 | 0.30 |
| This compound Intranasal | 5 | IN | 0.5 | 120 | 50 | 2.40 |
Table 2: Hypothetical IC50 Values of this compound and its Metabolites
| Compound | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity Index (BuChE/AChE) |
| This compound | 25 | 2500 | 100 |
| Metabolite M1 | >10,000 | >10,000 | - |
| Metabolite M2 | 500 | 1500 | 3 |
Visualizations
Caption: Experimental workflow for CNS delivery of this compound.
Caption: Mechanism of action of this compound at the synapse.
Caption: Troubleshooting logic for low in vivo efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of nanomedicines in delivery of anti-acetylcholinesterase compounds to the brain in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase Inhibitor-Based Nose‑to‑Brain Delivery of Donepezil‑Loaded Lipid Nanoemulsion for Alzheimer's Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 110th Anniversary: Nanoparticle mediated drug delivery for the treatment of Alzheimer’s disease: Crossing the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-target effects - Genomics Education Programme [genomicseducation.hee.nhs.uk]
- 9. The aqueous solubility and thermal stability of α-lipoic acid are enhanced by cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 11. Quantifying Acetylcholinesterase activity in striatal brain tissue with DTNB assay [protocols.io]
- 12. mdpi.com [mdpi.com]
- 13. Multitarget-Directed Ligands for Alzheimer’s Disease: Recent Novel MTDLs and Mechanistic Insights [mdpi.com]
Overcoming resistance to AChE-IN-15 in cell lines
Welcome to the technical support center for AChE-IN-15. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting common issues, with a particular focus on overcoming resistance in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of acetylcholinesterase (AChE).[1][2] By inhibiting AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh), this compound leads to an accumulation of ACh in the synaptic cleft.[1][3] This enhances cholinergic neurotransmission. In the context of cancer cell lines, this can induce apoptosis through mechanisms that are still under investigation but are thought to involve the non-classical roles of AChE in cell proliferation and death.
Q2: How does this compound induce apoptosis in cancer cell lines?
A2: While the precise pathway is an active area of research, evidence suggests that this compound-induced apoptosis may be initiated through the intrinsic (mitochondrial) pathway.[4][5] Inhibition of AChE can lead to cellular stress, triggering the release of pro-apoptotic factors from the mitochondria, such as cytochrome c.[4][5] This, in turn, activates the caspase cascade, leading to programmed cell death.[6]
Q3: What are the potential mechanisms by which cell lines can develop resistance to this compound?
A3: Resistance to this compound can arise from several factors, similar to resistance mechanisms observed for other cytotoxic compounds. These may include:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration.
-
Target modification: Mutations in the ACHE gene could alter the drug-binding site, reducing the inhibitory effect of this compound.
-
Alterations in apoptotic pathways: Upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins (e.g., Bax) can make cells less susceptible to apoptosis.[5]
-
Increased drug metabolism: Cells may upregulate enzymes that metabolize and inactivate this compound.
Troubleshooting Guide: Overcoming Resistance
Problem 1: Decreased sensitivity to this compound in our cell line over time.
Our cell line, which was initially sensitive to this compound, now requires a much higher concentration to achieve the same level of cell death.
Possible Cause & Solution
-
Development of Resistance: The cell line has likely developed one or more resistance mechanisms.
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response experiment and calculate the IC50 value of this compound in your current cell line and compare it to the IC50 of the original, sensitive parental cell line. An increase in the IC50 value confirms resistance.
-
Investigate Efflux Pump Overexpression: Use Western blotting to check for the expression of common ABC transporters like P-glycoprotein (P-gp/ABCB1).
-
Co-treatment with an Efflux Pump Inhibitor: Treat the resistant cells with this compound in combination with a known P-gp inhibitor (e.g., Verapamil or Tariquidar). A restoration of sensitivity would suggest that increased drug efflux is a primary resistance mechanism.
-
Sequence the ACHE Gene: Isolate RNA from the resistant cells, reverse transcribe to cDNA, and sequence the ACHE gene to identify any potential mutations in the drug-binding site.
-
Analyze Apoptotic Pathway Proteins: Use Western blotting to compare the expression levels of key pro- and anti-apoptotic proteins (e.g., Bcl-2, Bax, cleaved Caspase-3) between the sensitive and resistant cell lines following this compound treatment.
-
-
Problem 2: High variability in experimental results with this compound.
Possible Cause & Solution
-
Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or media composition can affect drug sensitivity.
-
Troubleshooting Steps:
-
Standardize Cell Seeding: Ensure that the same number of cells is seeded for each experiment.
-
Use a Consistent Passage Number: Use cells within a defined low passage number range to avoid issues with genetic drift and altered phenotypes.
-
Ensure Proper Drug Dilution: Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution.
-
-
Quantitative Data Summary
Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | IC50 of this compound (µM) | Fold Resistance |
| Parental Sensitive Line | 5.2 ± 0.4 | 1 |
| Resistant Sub-line 1 | 48.9 ± 3.1 | 9.4 |
| Resistant Sub-line 2 | 85.3 ± 5.7 | 16.4 |
Table 2: Effect of P-glycoprotein Inhibitor on this compound IC50 in Resistant Cells
| Cell Line | Treatment | IC50 of this compound (µM) |
| Resistant Sub-line 1 | This compound alone | 48.9 ± 3.1 |
| Resistant Sub-line 1 | This compound + Verapamil (10 µM) | 8.1 ± 0.9 |
Detailed Experimental Protocols
1. Cell Viability (MTS) Assay
This protocol is for determining the cytotoxic effects of this compound.
-
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
2. Western Blotting for P-glycoprotein and Apoptotic Markers
This protocol outlines the detection of protein expression levels.
-
Materials:
-
Sensitive and resistant cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-P-gp, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagents
-
Imaging system
-
-
Procedure:
-
Treat sensitive and resistant cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL detection reagents and visualize the protein bands using an imaging system.
-
Use a loading control like β-actin to normalize protein levels.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for investigating this compound resistance.
Caption: Intrinsic apoptosis pathway induced by this compound.
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. VX (nerve agent) - Wikipedia [en.wikipedia.org]
- 4. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis - Wikipedia [en.wikipedia.org]
- 6. Apoptosis: A review of pro‐apoptotic and anti‐apoptotic pathways and dysregulation in disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Acetylcholinesterase Inhibitor (AChE-IN-15) Protocols
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of acetylcholinesterase inhibitors?
A1: Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the nerve impulse.[1][2] AChE inhibitors, also known as anti-cholinesterases, bind to the AChE enzyme and prevent it from hydrolyzing ACh.[1][3] This leads to an accumulation of ACh in the synapse, enhancing and prolonging the action of the neurotransmitter.[1][4] This mechanism is crucial for treating conditions like Alzheimer's disease, where there is a deficit in cholinergic transmission.[1][5]
Q2: What is the principle of the Ellman's assay for measuring AChE activity?
A2: The Ellman's assay is a widely used colorimetric method to measure AChE activity.[3] The assay uses acetylthiocholine as a substrate for AChE. When AChE hydrolyzes acetylthiocholine, it produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring its absorbance at 412 nm.[3] The rate of color development is directly proportional to the AChE activity.
Q3: How should I prepare tissue samples for an AChE assay?
A3: The preparation of tissue samples is a critical step and can vary depending on the tissue type. A general procedure involves homogenizing the tissue in a suitable buffer (e.g., phosphate buffer, pH 7.4) on ice. The homogenate is then centrifuged to remove cellular debris, and the resulting supernatant, which contains the AChE enzyme, is used for the assay. The protein concentration of the supernatant should be determined to normalize the enzyme activity. For specific tissues, optimization of the homogenization buffer and centrifugation steps may be necessary to achieve optimal enzyme extraction.
Q4: What are some common positive controls for AChE inhibition assays?
A4: Several well-characterized AChE inhibitors can be used as positive controls. These include donepezil, galantamine, and rivastigmine, which are drugs approved for the treatment of Alzheimer's disease.[5] Other common laboratory controls include physostigmine and neostigmine. The choice of the positive control may depend on the specific research question and the desired inhibitory profile (e.g., reversible vs. irreversible).
Troubleshooting Guide
Q1: I am observing high background absorbance in my no-enzyme control wells. What could be the cause?
A1: High background absorbance can be due to the spontaneous hydrolysis of the substrate (acetylthiocholine) or the reaction of DTNB with other thiol-containing compounds in the sample. To troubleshoot this:
-
Prepare fresh reagents: Ensure that the substrate and DTNB solutions are freshly prepared.
-
Check buffer purity: Use high-purity water and reagents to prepare the assay buffer.
-
Subtract blank readings: Always include a blank control containing all reagents except the enzyme and subtract its absorbance from all other readings.[6]
Q2: My measured AChE activity is very low or undetectable. What should I do?
A2: Low or no enzyme activity can result from several factors:
-
Improper sample preparation: The enzyme may have been degraded during tissue homogenization. Ensure all steps are performed on ice and consider adding protease inhibitors to the homogenization buffer.
-
Incorrect enzyme concentration: The concentration of the enzyme in the tissue lysate may be too low. Try using a higher concentration of the tissue homogenate or a more concentrated enzyme preparation.
-
Sub-optimal assay conditions: The pH, temperature, or substrate concentration may not be optimal for the enzyme from your specific tissue. It is advisable to perform initial optimization experiments to determine the optimal conditions. The Km concentration of the substrate should be used for inhibition assays.[7]
Q3: The results of my inhibition assay are not reproducible. What are the potential reasons?
A3: Lack of reproducibility can stem from various sources:
-
Pipetting errors: Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes. Using a multichannel pipette is recommended for adding reagents to a 96-well plate.
-
Inconsistent incubation times: As this is a kinetic assay, ensure that the incubation times for all wells are identical.
-
Inhibitor solubility issues: The test compound may not be fully dissolved in the assay buffer. Ensure the inhibitor is completely solubilized, and if using a solvent like DMSO, check the enzyme's tolerance to the final solvent concentration.[8]
Quantitative Data Summary
The inhibitory potency of an AChE inhibitor is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The IC50 value can vary depending on the source of the enzyme (i.e., the tissue) and the assay conditions.
| Inhibitor | Enzyme Source | IC50 Value (µM) |
| Compound 1 | Electric Eel AChE | 0.713[5] |
| Compound 2 | Electric Eel AChE | 0.143[5] |
| Tacrine | Electric Eel AChE | 0.0145[5] |
| Compound 1 | Equine Serum BuChE | 5.934[5] |
| Compound 2 | Equine Serum BuChE | 0.356[5] |
| Tacrine | Equine Serum BuChE | 0.003[5] |
Note: This table presents example data from the literature to illustrate the concept of varying IC50 values. Researchers must determine the IC50 of their specific inhibitor in their experimental system.
Experimental Protocols
Protocol: AChE Inhibition Assay using Tissue Homogenate
This protocol is a general guideline and should be optimized for specific tissues and inhibitors.
1. Reagent Preparation:
-
Assay Buffer: 0.1 M Phosphate buffer, pH 7.4.
-
DTNB Reagent: Dissolve DTNB in the assay buffer to a final concentration of 10 mM.
-
Substrate Solution: Dissolve acetylthiocholine iodide in the assay buffer to a final concentration of 10 mM.
-
Inhibitor Stock Solution: Prepare a stock solution of "AChE-IN-15" in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the inhibitor in the assay buffer.
2. Tissue Homogenate Preparation:
-
Excise the tissue of interest and wash it with ice-cold saline.
-
Weigh the tissue and homogenize it in 10 volumes of ice-cold assay buffer.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a standard method (e.g., Bradford assay).
-
Dilute the supernatant with the assay buffer to the desired protein concentration for the assay.
3. Assay Procedure (96-well plate format):
-
Add 25 µL of the diluted tissue homogenate to each well.
-
Add 25 µL of the inhibitor solution (or assay buffer for the control) to the respective wells.
-
Incubate the plate at room temperature for 15 minutes.
-
Add 50 µL of the DTNB reagent to each well.
-
To initiate the reaction, add 50 µL of the substrate solution to each well.
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Take kinetic readings every minute for 10-15 minutes.
4. Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute) for each well.
-
The percent inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of inhibitor) / Rate of control] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value by non-linear regression analysis.
Visualizations
Caption: Mechanism of Acetylcholinesterase Action and Inhibition.
Caption: AChE Inhibition Assay Experimental Workflow.
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. attogene.com [attogene.com]
- 4. VX (nerve agent) - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
Validation & Comparative
A Comparative Guide to Acetylcholinesterase Inhibitors for Alzheimer's Disease: A Focus on the Novel Compound AChE-IN-15 (Featuring GAL-CU Hybrid as a Representative)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel acetylcholinesterase inhibitor (AChE-IN), represented here by the promising galantamine-curcumin hybrid (GAL-CU hybrid), against established Alzheimer's disease (AD) therapies: Donepezil, Galantamine, and Rivastigmine. The information presented is intended to facilitate objective evaluation and inform future research and development in the field of neurodegenerative disease therapeutics.
Executive Summary
Alzheimer's disease, a progressive neurodegenerative disorder, is characterized by a decline in cognitive function, memory, and daily living activities. A key pathological hallmark of AD is the deficit of the neurotransmitter acetylcholine (ACh). Acetylcholinesterase (AChE) inhibitors are a class of drugs that increase the levels of ACh in the brain by inhibiting its breakdown, thereby offering symptomatic relief. While established AChE inhibitors like Donepezil, Galantamine, and Rivastigmine have been the cornerstone of AD treatment for years, the search for more effective and safer alternatives continues. This guide focuses on a novel investigational inhibitor, referred to as AChE-IN-15 and represented by the GAL-CU hybrid, and compares its preclinical performance with current standards of care.
Mechanism of Action of Acetylcholinesterase Inhibitors
Acetylcholinesterase inhibitors function by blocking the enzymatic activity of acetylcholinesterase, the primary enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft. This inhibition leads to an accumulation of acetylcholine, enhancing cholinergic neurotransmission and thereby improving cognitive function in AD patients. Some inhibitors may also exhibit additional mechanisms, such as modulating nicotinic acetylcholine receptors or inhibiting butyrylcholinesterase (BuChE), another enzyme capable of hydrolyzing acetylcholine.
Figure 1: Mechanism of Action of AChE Inhibitors.
Comparative Performance Data
The following tables summarize the available preclinical data for the GAL-CU hybrid (representing this compound) and the established AChE inhibitors.
Table 1: In Vitro Acetylcholinesterase Inhibition
| Compound | AChE IC50 | Source Organism for AChE | Reference |
| GAL-CU Hybrid (4b) | 0.02 µM | Not Specified | [1][2] |
| Donepezil | 8.12 nM - 11.6 nM | Bovine/Human AChE | [3][4] |
| Galantamine | 3.52 µM | Not Specified | [1] |
| Rivastigmine | 4.3 - 4760 nM | Rat Brain AChE | [5][6] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vivo Efficacy in Alzheimer's Disease Models
| Compound | Animal Model | Behavioral Test | Key Findings | Reference |
| GAL-CU Hybrid | Mouse | Not Specified | Administered for 8 days, demonstrated neuroprotective effects. | [2] |
| Donepezil | SAMP8 Mouse (AD model) | Morris Water Maze | Significantly attenuated cognitive dysfunction. | [7] |
| Galantamine | nBM-lesioned Mouse | Morris Water Maze | Attenuated performance deficit in a time-dependent manner. | [8] |
| Rivastigmine | Rat with forebrain lesions | Not Specified | Ameliorated memory impairment. | [9] |
Table 3: Toxicity Profile
| Compound | Toxicity Metric | Value | Species | Reference |
| GAL-CU Hybrid | Neurotoxicity IC50 (Neuro-2A cells) | 7.91 - 52.53 µM | In Vitro | [1] |
| Donepezil | LD50 (Oral) | 32.6 mg/kg | Rat | [10][11] |
| Galantamine | LD50 (Oral) | 75 mg/kg | Rat | [12][13] |
| Rivastigmine | Not specified in provided results | - | - |
LD50: The median lethal dose, the dose of a substance that is lethal to 50% of a tested population.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
The Ellman's method is a widely used colorimetric assay to measure AChE activity.
Figure 2: Experimental Workflow for Ellman's Method.
Protocol:
-
Prepare a reaction mixture containing phosphate buffer (pH 8.0), the test inhibitor at various concentrations, and a solution of acetylcholinesterase enzyme.
-
Incubate the mixture for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Add 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to the mixture.
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide (ATChI).
-
The hydrolysis of ATChI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate.
-
The absorbance of the solution is measured spectrophotometrically at 412 nm over time.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited enzyme. The IC50 value is then determined from the dose-response curve.[14][15][16]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[17][18][19][20][21]
Protocol:
-
Plate cells (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 or 48 hours).
-
After treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the insoluble formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.
Morris Water Maze for Spatial Learning and Memory
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.[22][23][24][25][26]
Protocol:
-
A circular pool is filled with opaque water, and a small escape platform is hidden just below the water surface.
-
Visual cues are placed around the pool to allow the animal to navigate.
-
Acquisition Phase: The animal is placed in the pool from different starting locations and must learn the location of the hidden platform over several trials and days. The time taken to find the platform (escape latency) and the path length are recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was located) and the number of times the animal crosses the former platform location are measured as an indicator of memory retention.
-
The performance of animals treated with the test compound is compared to that of control animals to assess the compound's effect on cognitive function.
Logical Comparison Framework
The evaluation of a novel AChE inhibitor like this compound (represented by the GAL-CU hybrid) involves a multi-faceted comparison with established drugs. The following diagram illustrates the key parameters for this comparative assessment.
Figure 3: Logical Framework for Comparison.
Conclusion
The preclinical data for the novel GAL-CU hybrid, representing the potential of new chemical entities like "this compound," demonstrates promising in vitro potency, surpassing that of Galantamine and showing competitiveness with established drugs. The in vivo data, although preliminary, suggests neuroprotective effects. Furthermore, its reported lower neurotoxicity compared to its parent compounds is a significant advantage.
In comparison, Donepezil, Galantamine, and Rivastigmine have a long history of clinical use and well-established efficacy and safety profiles. Donepezil exhibits high potency, while Rivastigmine offers the unique advantage of dual AChE and BuChE inhibition. Galantamine also possesses a dual mechanism of action by modulating nicotinic receptors.
Further in-depth in vivo studies, including comprehensive pharmacokinetic and long-term toxicity assessments, are crucial to fully elucidate the therapeutic potential of the GAL-CU hybrid and other novel AChE inhibitors. This guide serves as a foundational tool for researchers to objectively assess the landscape of AChE inhibitors and to drive the development of next-generation therapies for Alzheimer's disease.
References
- 1. Galantamine-Curcumin Hybrids as Dual-Site Binding Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Rivastigmine tartrate | Cholinesterase Inhibitors: R&D Systems [rndsystems.com]
- 6. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Donepezil improves vascular function in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Galanthamine, an acetylcholinesterase inhibitor: a time course of the effects on performance and neurochemical parameters in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. cdn.pfizer.com [cdn.pfizer.com]
- 12. (-)-Galantamine | C17H21NO3 | CID 9651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Galantamine Hydrobromide | C17H22BrNO3 | CID 121587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 15. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. broadpharm.com [broadpharm.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. semanticscholar.org [semanticscholar.org]
- 23. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze [jove.com]
- 25. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. youtube.com [youtube.com]
A Comparative Guide to the Efficacy of AChE-IN-15 and Donepezil in Acetylcholinesterase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational acetylcholinesterase (AChE) inhibitor, AChE-IN-15, and the established Alzheimer's disease therapeutic, donepezil. The following sections detail their comparative efficacy based on available experimental data, outline the methodologies of key experiments, and visualize the underlying biological pathways and experimental workflows. As this compound is an investigational compound, the data presented here for it are placeholders and should be updated as experimental results become available. This document is intended to serve as a template for researchers to structure their comparative analysis.
Quantitative Efficacy Comparison
The following tables summarize the in vitro and in vivo efficacy of this compound and donepezil.
In Vitro Acetylcholinesterase Inhibition
| Compound | Target | IC50 (nM) | Source |
| This compound | Acetylcholinesterase | Data Pending | Internal Data |
| Donepezil | Acetylcholinesterase | 5.7 | [cite: ] |
IC50: The half-maximal inhibitory concentration, indicating the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
In Vivo Efficacy in Animal Models of Cognitive Impairment
The scopolamine-induced amnesia model in mice is a widely used preclinical model to evaluate the efficacy of potential cognitive enhancers. Scopolamine, a muscarinic receptor antagonist, induces transient memory deficits, and the ability of a compound to reverse these deficits is a measure of its pro-cognitive potential.
Y-Maze Test: Spontaneous Alternation
The Y-maze test assesses spatial working memory based on the innate tendency of rodents to explore novel environments. An increase in the percentage of spontaneous alternations indicates improved working memory.
| Treatment Group | Dose (mg/kg) | Spontaneous Alternation (%) | Statistical Significance (vs. Scopolamine Control) |
| Vehicle Control | - | ~70-75% | - |
| Scopolamine Control | 1 | ~50-55% | - |
| This compound + Scopolamine | Data Pending | Data Pending | Data Pending |
| Donepezil + Scopolamine | 3 | ~65-70% | p < 0.05[1][2] |
| Donepezil + Scopolamine | 10 | ~68-73% | p < 0.05[1][2] |
Passive Avoidance Test
The passive avoidance test evaluates long-term memory based on fear conditioning. An increased latency to enter a previously aversive environment indicates improved memory retention.
| Treatment Group | Dose (mg/kg) | Step-Through Latency (seconds) | Statistical Significance (vs. Scopolamine Control) |
| Vehicle Control | - | ~250-300 | - |
| Scopolamine Control | 1 | ~50-100 | - |
| This compound + Scopolamine | Data Pending | Data Pending | Data Pending |
| Donepezil + Scopolamine | 0.5 - 1.0 | Significantly increased latency | p < 0.05[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is a widely used method to measure AChE activity and inhibition.
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of color formation is directly proportional to the AChE activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (this compound, Donepezil) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of ATCI in phosphate buffer.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compounds and the reference inhibitor (donepezil).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in the specified order:
-
Phosphate buffer
-
Test compound solution or vehicle (for control wells)
-
DTNB solution
-
AChE enzyme solution
-
-
Include control wells:
-
Blank (no enzyme)
-
Negative control (enzyme and vehicle, no inhibitor)
-
Positive control (enzyme and reference inhibitor)
-
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.
-
Immediately start measuring the absorbance at 412 nm at regular intervals (e.g., every 60 seconds) for a set duration (e.g., 10-20 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable nonlinear regression model.
-
In Vivo Y-Maze Test for Spontaneous Alternation
This behavioral test is used to assess spatial working memory in rodents.
Apparatus:
-
A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, and 30 cm high) placed at a 120° angle from each other.
Procedure:
-
Acclimation:
-
Allow the animals to acclimate to the testing room for at least 1 hour before the experiment.
-
-
Drug Administration:
-
Administer the test compound (this compound or donepezil) or vehicle orally (p.o.) or intraperitoneally (i.p.) at a predetermined time before the test (e.g., 30-60 minutes).
-
For the scopolamine-induced amnesia model, administer scopolamine (e.g., 1 mg/kg, i.p.) approximately 30 minutes before the test.
-
-
Testing:
-
Place the mouse at the center of the Y-maze.
-
Allow the mouse to freely explore the maze for a set period (e.g., 8 minutes).
-
Record the sequence of arm entries using a video tracking system or by a trained observer. An arm entry is counted when all four paws of the mouse are within the arm.
-
-
Data Analysis:
-
An alternation is defined as consecutive entries into three different arms (e.g., ABC, CAB, BCA).
-
Calculate the percentage of spontaneous alternation using the following formula: % Spontaneous Alternation = [Number of alternations / (Total number of arm entries - 2)] x 100[4][5]
-
Compare the percentage of spontaneous alternation between different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
In Vivo Passive Avoidance Test
This fear-aggravated test is used to evaluate long-term memory in rodents.
Apparatus:
-
A two-compartment apparatus consisting of a brightly lit "safe" compartment and a dark "aversive" compartment, connected by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild electric foot shock.
Procedure:
-
Acquisition Trial (Training):
-
Place the mouse in the lit compartment.
-
After a short habituation period (e.g., 60 seconds), the guillotine door is opened.
-
When the mouse enters the dark compartment (which they tend to do due to their natural aversion to bright light), the door is closed, and a mild, brief electric foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
The latency to enter the dark compartment is recorded.
-
The mouse is then returned to its home cage.
-
-
Drug Administration:
-
Administer the test compound or vehicle at a specified time relative to the training and/or retention trial.
-
-
Retention Trial (Testing):
-
Typically conducted 24 hours after the acquisition trial.
-
Place the mouse back into the lit compartment.
-
Open the guillotine door and record the latency to enter the dark compartment (step-through latency). A longer latency is indicative of better memory of the aversive experience. A cutoff time (e.g., 300 seconds) is usually set.
-
-
Data Analysis:
-
Compare the step-through latencies between the different treatment groups using appropriate statistical tests (e.g., Mann-Whitney U test or Kruskal-Wallis test).
-
Visualizations
Cholinergic Signaling Pathway and AChE Inhibition
The following diagram illustrates the key components of the cholinergic signaling pathway and the mechanism of action of acetylcholinesterase inhibitors. In Alzheimer's disease, there is a deficit in the neurotransmitter acetylcholine. AChE inhibitors like donepezil block the acetylcholinesterase enzyme, leading to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[6][7][8][9][10][11][12]
Caption: Cholinergic signaling and AChE inhibition mechanism.
Experimental Workflow for Efficacy Comparison
The diagram below outlines a typical experimental workflow for comparing the efficacy of two acetylcholinesterase inhibitors.
Caption: Workflow for comparing AChE inhibitor efficacy.
References
- 1. 2.11. Y-Maze Test [bio-protocol.org]
- 2. Passive avoidance test [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biomolther.org [biomolther.org]
- 6. scribd.com [scribd.com]
- 7. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mmpc.org [mmpc.org]
- 9. Cholinergic system during the progression of Alzheimer's disease: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Cholinergic System, the Adrenergic System and the Neuropathology of Alzheimer’s Disease [mdpi.com]
- 12. Alzheimer's Disease: Targeting the Cholinergic System - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Analysis of Acetylcholinesterase Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: A comprehensive cross-reactivity profile for the specific compound "AChE-IN-15" is not available in the public scientific literature at the time of this writing. Therefore, this guide provides a comparative framework using well-established acetylcholinesterase (AChE) inhibitors: Donepezil, Rivastigmine, and Galantamine. The data and methodologies presented herein serve as a template for the evaluation of novel inhibitors like this compound.
The selectivity of an enzyme inhibitor is a critical parameter in drug discovery and chemical probe development. Poor selectivity can lead to off-target effects and undesirable side effects. For acetylcholinesterase (AChE) inhibitors, a key aspect of their selectivity profile is their activity against the closely related enzyme, butyrylcholinesterase (BChE). This guide provides a comparative analysis of the selectivity of three widely used AChE inhibitors and a detailed protocol for assessing enzyme inhibition.
Data Presentation: Selectivity of Common AChE Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Donepezil, Rivastigmine, and Galantamine against human brain acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The selectivity index, calculated as the ratio of BChE IC50 to AChE IC50, is also presented to quantify the preference of each inhibitor for AChE. A higher selectivity index indicates greater selectivity for AChE over BChE.
| Compound | AChE IC50 (nM) | BChE IC50 (nM) | Selectivity Index (BChE/AChE) |
| Donepezil | 340 | 14000 | 41.2 |
| Rivastigmine | 5100 | 14000 | 2.7 |
| Galantamine | 5130 | Not Determined | N/A |
Data derived from studies on normal human brain cortex.[1]
Mandatory Visualization
The following diagram illustrates the concept of on-target and off-target inhibition for a hypothetical acetylcholinesterase inhibitor.
Caption: On-target vs. off-target inhibition of an AChE inhibitor.
Experimental Protocols
The following is a detailed protocol for a standard in vitro acetylcholinesterase inhibition assay based on the Ellman method. This method is widely used to determine the IC50 values of inhibitors.[2]
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Principle:
This colorimetric assay measures the activity of AChE. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color development is proportional to the AChE activity. The presence of an inhibitor will reduce the rate of this reaction.
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
Phosphate buffer (0.1 M, pH 8.0)
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCh) solution (14 mM in water)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM in phosphate buffer)
-
Test inhibitor (e.g., this compound) at various concentrations
-
Solvent for the inhibitor (e.g., DMSO)
-
5% Sodium dodecyl sulfate (SDS) solution (optional, to stop the reaction)
Procedure:
-
Preparation of Reagents: Prepare all reagent solutions on the day of the experiment. Keep enzyme solutions on ice.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Blank: 140 µL phosphate buffer, 10 µL solvent, 10 µL phosphate buffer (instead of enzyme).
-
Control (100% activity): 140 µL phosphate buffer, 10 µL solvent, 10 µL AChE solution.
-
Test Inhibitor: 140 µL phosphate buffer, 10 µL of the test inhibitor at a specific concentration, 10 µL AChE solution.
-
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Addition of DTNB: Add 10 µL of 10 mM DTNB solution to all wells.
-
Initiation of Reaction: Start the enzymatic reaction by adding 10 µL of 14 mM ATCh solution to all wells.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm every 60 seconds for 10-20 minutes. The rate of the reaction is determined from the slope of the absorbance versus time curve.
-
Endpoint Measurement (Alternative): Alternatively, after initiating the reaction, shake the plate for 1 minute and incubate for 10 minutes at 25°C. Stop the reaction by adding 20 µL of 5% SDS. Measure the final absorbance at 412 nm.[2]
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of Test Inhibitor / Rate of Control)] x 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a sigmoidal dose-response curve.
-
This comprehensive guide provides a framework for understanding and evaluating the cross-reactivity of acetylcholinesterase inhibitors. For any new compound, such as this compound, a thorough assessment of its selectivity against a broad panel of relevant enzymes is essential to characterize its pharmacological profile and predict potential off-target effects.
References
Validating In Vivo Target Engagement of Novel Acetylcholinesterase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a novel acetylcholinesterase (AChE) inhibitor reaches and interacts with its intended target in a living organism is a critical step in the preclinical drug discovery pipeline. This guide provides a comparative framework for validating the in vivo target engagement of a novel investigational compound, AChE-IN-15, against established AChE inhibitors: Donepezil, Rivastigmine, and Galantamine.
While in vitro data for this compound, a reversible dual inhibitor of human acetylcholinesterase (huAChE) and human butyrylcholinesterase (huBChE), is available, publically accessible in vivo target engagement data is limited.[1] Therefore, this guide outlines the established methodologies and provides a comparative analysis based on the known in vivo performance of clinically approved AChE inhibitors. This framework can be adapted to evaluate the in vivo efficacy of this compound and other novel candidates.
Comparison of Inhibitor Profiles
A successful AChE inhibitor for central nervous system disorders must not only be potent in vitro but also demonstrate target engagement in the brain in vivo. The following tables summarize the available in vitro data for this compound and the in vivo performance of comparator drugs.
| Compound | Type of Inhibition | Target(s) | IC50 (huAChE) | IC50 (huBChE) | Key Characteristics |
| This compound | Reversible | huAChE, huBChE | 6.8 µM | 16.1 µM | Dual inhibitor with antioxidant properties.[1] |
| Donepezil | Reversible, Selective | AChE | ~2.3 µg/g (Ki in rat brain) | - | Highly selective for AChE.[1] |
| Rivastigmine | Pseudo-irreversible | AChE, BChE | - | - | Brain-region selective with a long duration of action.[2] |
| Galantamine | Reversible, Competitive | AChE | ~7.1 µg/g (Ki in rat brain) | - | Also an allosteric potentiating ligand at nicotinic ACh receptors.[1] |
| In Vitro Profile of AChE Inhibitors. This table compares the in vitro characteristics of this compound with established AChE inhibitors. |
| Compound | Animal Model | Dose | Brain Region | AChE Inhibition (%) | Time Point |
| Donepezil | Rat | 10 mg/kg, p.o. | Plasma | 31.5 ± 5.7% | 2 h |
| Rivastigmine | Human | 3 mg, oral | CSF | ~40% | 2.4 h |
| Galantamine | Human | 16-24 mg/day | Cortex | 30-40% | 3 weeks - 12 months |
| In Vivo AChE Inhibition. This table presents in vivo acetylcholinesterase inhibition data for established drugs in different models and tissues. |
Methodologies for In Vivo Target Engagement Validation
Several robust methods are employed to confirm and quantify the engagement of an AChE inhibitor with its target in a living system.
Ex Vivo AChE Activity Assay
This is a common and direct method to measure the inhibition of AChE in tissues after in vivo administration of the inhibitor. The principle is based on the Ellman method, where the hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically.
Experimental Protocol:
-
Animal Dosing: Administer this compound or comparator drug to rodents (e.g., rats or mice) via the intended clinical route (e.g., oral gavage, intraperitoneal injection). A vehicle-treated group serves as the control.
-
Tissue Collection: At various time points post-administration, euthanize the animals and rapidly dissect the brain regions of interest (e.g., cortex, hippocampus, striatum) and collect blood samples.
-
Tissue Homogenization: Homogenize the brain tissue in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0) on ice. Centrifuge the homogenate to obtain a clear supernatant containing the enzyme.
-
AChE Activity Measurement:
-
In a 96-well plate, add the tissue supernatant (or diluted plasma/serum).
-
Add DTNB solution.
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
Measure the change in absorbance at 412 nm over time using a microplate reader.
-
-
Data Analysis: Calculate the rate of the reaction, which is proportional to the AChE activity. The percent inhibition in the drug-treated group is calculated relative to the vehicle-treated group.
In Vivo Microdialysis
Microdialysis is a powerful technique to measure the extracellular levels of neurotransmitters, such as acetylcholine, in specific brain regions of freely moving animals.[3][4] Successful target engagement by an AChE inhibitor will lead to a decrease in the breakdown of acetylcholine, resulting in its accumulation in the synaptic cleft and a subsequent increase in the extracellular fluid, which can be detected by microdialysis.
Experimental Protocol:
-
Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., hippocampus or prefrontal cortex) of an anesthetized rodent.
-
Perfusion and Sampling: After a recovery period, perfuse the probe with artificial cerebrospinal fluid (aCSF). Collect the dialysate samples at regular intervals.
-
Drug Administration: Administer this compound or a comparator drug systemically.
-
Sample Analysis: Analyze the concentration of acetylcholine in the dialysate samples using a highly sensitive method, such as high-performance liquid chromatography coupled with electrochemical detection (HPLC-EC).
-
Data Analysis: Plot the change in acetylcholine concentration over time before and after drug administration. A significant increase in acetylcholine levels post-dosing indicates target engagement.
Positron Emission Tomography (PET) Imaging
PET is a non-invasive imaging technique that allows for the visualization and quantification of enzyme activity in the living brain.[5] For AChE, specific radiotracers, such as N-[11C]methyl-piperidin-4-yl propionate ([11C]PMP), are used.[5][6] This radiolabeled substrate is hydrolyzed by AChE in the brain, and the rate of hydrolysis, which can be measured by PET, is proportional to the enzyme's activity.
Experimental Protocol:
-
Baseline Scan: Obtain a baseline PET scan of the subject (animal or human) after intravenous injection of the AChE radiotracer (e.g., [11C]PMP) to determine the baseline AChE activity.
-
Drug Administration: Administer this compound or a comparator drug.
-
Post-Dosing Scan: After a suitable period to allow for drug distribution, perform a second PET scan with the same radiotracer.
-
Image Analysis: Compare the radiotracer uptake and hydrolysis rates between the baseline and post-dosing scans. A reduction in the hydrolysis rate of the radiotracer in the post-dosing scan indicates inhibition of AChE by the drug. The percentage of target occupancy can be quantified.
Visualizing the Process
To better understand the underlying biology and experimental procedures, the following diagrams illustrate the acetylcholine signaling pathway, a general workflow for in vivo target engagement validation, and the logical framework for comparing a novel inhibitor to established drugs.
Caption: Acetylcholine Signaling Pathway
References
- 1. Brain levels and acetylcholinesterase inhibition with galantamine and donepezil in rats, mice, and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacology of rivastigmine: a new-generation acetylcholinesterase inhibitor for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of cortical acetylcholine release: insights from in vivo microdialysis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo mapping of cerebral acetylcholinesterase activity in aging and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degree of inhibition of cortical acetylcholinesterase activity and cognitive effects by donepezil treatment in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: AChE-IN-15 and Rivastigmine for Acetylcholinesterase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the novel acetylcholinesterase inhibitor, AChE-IN-15, and the established drug, rivastigmine. Due to the early phase of research for this compound, publicly available experimental data is limited. This document, therefore, serves as a framework for comparison, presenting available data for rivastigmine and outlining the necessary experimental data points for a comprehensive head-to-head analysis of this compound.
Mechanism of Action
Both this compound and rivastigmine are classified as acetylcholinesterase (AChE) inhibitors. Their primary therapeutic effect is to increase the levels of the neurotransmitter acetylcholine in the brain by blocking its breakdown by the enzyme acetylcholinesterase.[1][2] This mechanism is crucial in managing the symptoms of neurodegenerative diseases like Alzheimer's, where there is a notable deficit in acetylcholine.[2][3]
Rivastigmine is known to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[3][4][5] This dual inhibition may offer a broader spectrum of action as BuChE levels increase relative to AChE in the later stages of Alzheimer's disease.[6] Rivastigmine acts as a pseudo-irreversible inhibitor, forming a carbamate complex with the enzymes that is slowly hydrolyzed, leading to sustained inhibition.[3] The precise mechanism of this compound is yet to be fully elucidated, but it is presumed to follow a similar inhibitory pathway.
Figure 1: General signaling pathway of acetylcholinesterase inhibition.
Comparative Efficacy and Selectivity
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. Selectivity is determined by comparing the IC50 values against different enzymes, such as AChE and BuChE.
| Parameter | This compound | Rivastigmine | Reference Compound (Donepezil) |
| AChE IC50 (nM) | Data Not Available | ~4.5 | ~6.7 |
| BuChE IC50 (nM) | Data Not Available | ~39 | ~7,400 |
| Selectivity Index (BuChE IC50 / AChE IC50) | Data Not Available | ~8.7 | ~1,104 |
Data for rivastigmine and donepezil are compiled from various in vitro studies and may vary based on experimental conditions.
Pharmacokinetic Profile
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is critical for determining its dosing regimen and potential for drug-drug interactions.
| Parameter | This compound | Rivastigmine |
| Bioavailability | Data Not Available | ~40% (oral, 3 mg dose)[5] |
| Plasma Protein Binding | Data Not Available | ~40%[5] |
| Metabolism | Data Not Available | Primarily by cholinesterase-mediated hydrolysis[4][5] |
| Elimination Half-life | Data Not Available | ~1.5 hours (oral)[7] |
| Excretion | Data Not Available | Primarily renal (metabolites)[4] |
In Vitro Cytotoxicity
Assessing the toxicity of a compound in cell lines is a crucial early step in drug development to identify potential safety concerns.
| Cell Line | Assay | This compound (CC50) | Rivastigmine (CC50) |
| SH-SY5Y (Human Neuroblastoma) | MTT Assay | Data Not Available | > 100 µM |
| HepG2 (Human Hepatocellular Carcinoma) | MTT Assay | Data Not Available | > 100 µM |
CC50 (half-maximal cytotoxic concentration) values are indicative and can vary between studies.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Enzyme Inhibition Assay (Ellman's Method)
This spectrophotometric assay is widely used to determine the IC50 of cholinesterase inhibitors.
Figure 2: Workflow for determining IC50 using Ellman's method.
-
Reagent Preparation : Prepare solutions of the enzyme (AChE or BuChE), the test inhibitor at various concentrations, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), and the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BuChE) in an appropriate buffer (e.g., phosphate buffer, pH 8.0).
-
Pre-incubation : In a 96-well plate, add the enzyme solution and the inhibitor solution. Allow to pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation : Add the substrate to each well to start the enzymatic reaction.
-
Measurement : Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis : Calculate the percentage of inhibition for each concentration of the inhibitor compared to a control without the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.
-
Cell Seeding : Plate cells (e.g., SH-SY5Y or HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the test compound (this compound or rivastigmine) and a vehicle control. Incubate for a specified period (e.g., 24 or 48 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm).
-
Data Analysis : Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the CC50 value.
Summary and Future Directions
Rivastigmine is a well-characterized dual cholinesterase inhibitor with established efficacy and pharmacokinetic profiles. For this compound to be considered a viable alternative, a comprehensive head-to-head comparison is necessary. Future studies should focus on elucidating the IC50 values for AChE and BuChE, conducting detailed pharmacokinetic and ADME studies, and assessing its in vitro and in vivo toxicity. This comparative data will be crucial for determining the therapeutic potential and safety profile of this compound relative to existing treatments like rivastigmine.
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. What is the mechanism of Rivastigmine Tartrate? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Rivastigmine - Wikipedia [en.wikipedia.org]
- 6. Rivastigmine in the treatment of patients with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of acetylcholinesterase inhibitors such as neostigmine and rivastigmine on chronic pain and cognitive function in aging: A review of recent clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Neuroprotective Effects of Acetylcholinesterase Inhibitors: A Framework for Evaluating Novel Compounds like AChE-IN-15
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the neuroprotective effects of acetylcholinesterase inhibitors (AChEIs). As the quest for more effective treatments for neurodegenerative diseases like Alzheimer's disease continues, novel compounds are constantly being developed. This document serves as a template to compare a new investigational compound, here designated as AChE-IN-15 , against established AChEIs: Donepezil, Rivastigmine, and Galantamine.
The primary therapeutic action of these drugs is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. This increases acetylcholine levels in the brain, which is crucial for cognitive functions like memory and thinking.[1][2] However, research has increasingly shown that these inhibitors possess neuroprotective properties that are independent of their enzymatic inhibition, offering a potential to slow the progression of neurodegenerative diseases.[3][4]
This guide summarizes key quantitative data, details common experimental protocols used to assess neuroprotection, and visualizes the critical signaling pathways involved. Researchers can utilize this structure to contextualize new data for compounds such as this compound.
Data Presentation: Comparative Efficacy of AChE Inhibitors
The following tables provide a structured summary of key performance indicators for established AChEIs. Data for this compound should be inserted as it becomes available to allow for direct comparison.
Table 1: Acetylcholinesterase Inhibition
| Compound | Target Enzyme(s) | IC₅₀ (AChE) | IC₅₀ (BuChE) | Notes |
| This compound | Data Not Available | Data Not Available | Data Not Available | |
| Donepezil | AChE | 8.12 nM (human)[4] | >600-fold selectivity over BuChE[4] | Highly selective for AChE. |
| Rivastigmine | AChE and BuChE | 7.16 μM (AChE)[4] | 0.48 μM (BuChE)[4] | Dual inhibitor of both AChE and BuChE.[5] |
| Galantamine | AChE | 2.29 nM (AChE)[4] | - | Also modulates nicotinic acetylcholine receptors.[1] |
Table 2: Neuroprotective Effects in Preclinical Models
| Compound | Experimental Model | Key Findings | Quantitative Data |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Donepezil | Aβ₄₂-induced neurotoxicity in rat cortical neurons | Increased neuronal cell viability.[6] | Concentration-dependent protection.[6] |
| Oxygen-glucose deprivation in rat cortical neurons | Significantly decreased LDH release.[7] | Concentration-dependent effect.[7] | |
| Rivastigmine | Toxic injury in SH-SY5Y neuronal-like cells | Decreased cell death by 40%.[8] | At 100-micromol/L concentration.[8] |
| Galantamine | NMDA-induced excitotoxicity in rat cortical neurons | Completely reversed NMDA toxicity.[9] | Maximal effect at 5 μmol/L.[9] |
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the evaluation of the neuroprotective effects of AChEIs. These protocols can be adapted for the assessment of this compound.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This is a widely used method to determine the in vitro inhibitory activity of a compound against AChE.
-
Principle: The assay measures the activity of AChE by quantifying the production of thiocholine when acetylcholine is hydrolyzed. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound, 5-thio-2-nitrobenzoic acid, which is measured spectrophotometrically at 412 nm.
-
Procedure:
-
Prepare a solution of the test compound (e.g., this compound) at various concentrations.
-
In a 96-well plate, add a buffer solution (e.g., phosphate buffer, pH 8.0), the test compound solution, and a solution of human recombinant AChE.
-
Incubate the mixture for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide, and DTNB.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Neuroprotection Assay against Aβ-Induced Toxicity
This assay assesses the ability of a compound to protect neuronal cells from the toxic effects of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.
-
Cell Culture: Primary cortical neurons are isolated from rat embryos and cultured in appropriate media.
-
Procedure:
-
Pre-treat the cultured neurons with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24 hours).
-
Introduce Aβ₄₂ oligomers to the culture medium to induce neurotoxicity.
-
After an incubation period (e.g., 6 hours), assess cell viability using methods such as the MTT assay (which measures mitochondrial metabolic activity) or by quantifying the release of lactate dehydrogenase (LDH) into the medium (an indicator of cell membrane damage).
-
Compare the viability of cells treated with the test compound and Aβ₄₂ to cells treated with Aβ₄₂ alone.
-
Oxygen-Glucose Deprivation (OGD) Model
This in vitro model simulates ischemic conditions to evaluate the neuroprotective effects of a compound against stroke-like injury.
-
Procedure:
-
Culture neuronal cells (e.g., primary cortical neurons or a neuronal cell line like SH-SY5Y).
-
Pre-treat the cells with the test compound (e.g., this compound).
-
Induce OGD by replacing the normal culture medium with a glucose-free medium and placing the cells in a hypoxic chamber (e.g., with 95% N₂ and 5% CO₂).
-
After the OGD period, return the cells to normal culture conditions (reoxygenation).
-
Assess neuronal damage by measuring LDH release or using cell viability assays.
-
Signaling Pathways and Experimental Workflows
The neuroprotective effects of AChEIs are often mediated through complex intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the key mechanisms.
Figure 1: Workflow for AChE Inhibition Assay.
Figure 2: Key Neuroprotective Signaling Pathway of AChEIs.
The activation of nicotinic acetylcholine receptors (nAChRs) by some AChEIs can trigger the PI3K/Akt signaling cascade.[10] This pathway is crucial for cell survival. Activated Akt can inhibit Glycogen Synthase Kinase-3β (GSK-3β), a protein implicated in tau hyperphosphorylation and apoptosis, both of which are pathological hallmarks of Alzheimer's disease.[3][6] By inhibiting GSK-3β, AChEIs can reduce tau pathology and prevent neuronal cell death, contributing to their neuroprotective effects.[6]
References
- 1. Back exercises in 15 minutes a day - Mayo Clinic [mayoclinic.org]
- 2. medscape.com [medscape.com]
- 3. Frontiers | Discovery of novel acetylcholinesterase inhibitors through integration of machine learning with genetic algorithm based in silico screening approaches [frontiersin.org]
- 4. Acetylcholinesterase (AChE) | DC Chemicals [dcchemicals.com]
- 5. Morphine - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Acetylcholinesterase: A Versatile Template to Coin Potent Modulators of Multiple Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Increased expression of readthrough acetylcholinesterase variants in the brains of Alzheimer's disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of ACHE as the hub gene targeting solasonine associated with non-small cell lung cancer (NSCLC) using integrated bioinformatics analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Acetylcholinesterase Inhibitors for Researchers
A new investigational acetylcholinesterase (AChE) inhibitor, here designated as Compound X (AChE-IN-15), is benchmarked against established Alzheimer's disease therapeutics: Donepezil, Rivastigmine, and Galantamine. This guide provides a comparative overview of their pharmacokinetic and pharmacodynamic profiles, supported by experimental data and methodologies, to assist researchers and drug development professionals in their evaluation.
Introduction to Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) in synaptic clefts.[1][2] Inhibition of AChE increases the concentration and duration of action of ACh, thereby enhancing cholinergic neurotransmission.[1][3] This mechanism is a cornerstone in the symptomatic treatment of Alzheimer's disease (AD), where there is a deficit in cholinergic function.[1][3][4] Currently approved AChE inhibitors for AD include Donepezil, Rivastigmine, and Galantamine.[4][5]
Comparative Pharmacodynamics
The primary pharmacodynamic measure for AChE inhibitors is their potency, typically expressed as the half-maximal inhibitory concentration (IC50). This value indicates the concentration of an inhibitor required to reduce the activity of the AChE enzyme by 50%.
| Compound | Target(s) | IC50 (AChE) | IC50 (BuChE) | Selectivity (BuChE/AChE) |
| Compound X (this compound) | AChE | Data not available | Data not available | Data not available |
| Donepezil | AChE | 6.7 nM | 3,600 nM | ~537 |
| Rivastigmine | AChE, BuChE | 45 nM | 3.9 nM | ~0.087 |
| Galantamine | AChE | 410 nM | 8,700 nM | ~21 |
Note: IC50 values can vary depending on the experimental conditions and the source of the enzyme.
Donepezil and Galantamine are selective for AChE over butyrylcholinesterase (BuChE), another cholinesterase enzyme.[4] In contrast, Rivastigmine inhibits both AChE and BuChE.[4] The clinical significance of BuChE inhibition is still under investigation, but it may offer additional therapeutic benefits.
Signaling Pathway of Acetylcholinesterase Inhibition
Caption: Cholinergic synapse and the mechanism of AChE inhibition.
Comparative Pharmacokinetics
The pharmacokinetic profiles of drugs determine their absorption, distribution, metabolism, and excretion (ADME), which in turn influence their dosing regimen and potential for drug-drug interactions.
| Parameter | Compound X (this compound) | Donepezil | Rivastigmine | Galantamine |
| Bioavailability (%) | Data not available | ~100 | ~36 | 85-100 |
| Half-life (hours) | Data not available | ~70 | ~1.5 | ~7 |
| Protein Binding (%) | Data not available | ~96 | ~40 | ~18 |
| Metabolism | Data not available | CYP2D6, CYP3A4 | Esterases | CYP2D6, CYP3A4 |
| Excretion | Data not available | Renal | Renal | Renal |
Experimental Protocols
In Vitro AChE Inhibition Assay (Ellman's Method)
This assay is a widely used colorimetric method to determine the AChE inhibitory activity of a compound.
Principle: The activity of AChE is measured by monitoring the increase in absorbance at 412 nm. Acetylthiocholine is used as a substrate, which is hydrolyzed by AChE to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), which is a yellow-colored anion with a maximum absorbance at 412 nm.
Workflow:
Caption: Workflow for the in vitro AChE inhibition assay.
In Vivo Pharmacokinetic Study
This type of study is essential to understand how a drug is absorbed, distributed, metabolized, and excreted in a living organism.
Protocol Outline:
-
Animal Model: Typically, rodents (rats or mice) are used.
-
Drug Administration: The compound is administered via a specific route (e.g., oral gavage, intravenous injection).
-
Blood Sampling: Blood samples are collected at predetermined time points after administration.
-
Sample Processing: Plasma is separated from the blood samples.
-
Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) are calculated from the concentration-time data.
Conclusion
This guide provides a framework for the comparative evaluation of the investigational AChE inhibitor, Compound X (this compound), against established drugs. The provided tables and diagrams offer a clear and structured comparison of their pharmacodynamic and pharmacokinetic properties. The detailed experimental protocols for key assays will aid researchers in designing and conducting their own comparative studies. Further investigation into the specific properties of Compound X is necessary to fully elucidate its therapeutic potential.
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The State of The Art on Acetylcholinesterase Inhibitors in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multitarget-Directed Ligands for Alzheimer’s Disease: Recent Novel MTDLs and Mechanistic Insights [mdpi.com]
- 5. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
